HEC72702
Description
Properties
Molecular Formula |
C24H26BrFN4O5S |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
3-[(2R)-4-[[(4R)-4-(2-bromo-4-fluorophenyl)-5-ethoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholin-2-yl]propanoic acid |
InChI |
InChI=1S/C24H26BrFN4O5S/c1-2-34-24(33)20-18(13-30-8-9-35-15(12-30)4-6-19(31)32)28-22(23-27-7-10-36-23)29-21(20)16-5-3-14(26)11-17(16)25/h3,5,7,10-11,15,21H,2,4,6,8-9,12-13H2,1H3,(H,28,29)(H,31,32)/t15-,21+/m1/s1 |
InChI Key |
ILFIXUVIBJYIDE-VFNWGFHPSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HEC72702; HEC-72702; HEC 72702 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target and Binding Site of HEC72702 on the HBV Capsid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, driving the demand for novel therapeutic strategies. One of the most promising targets for direct-acting antivirals is the HBV core protein (HBc), which forms the viral capsid. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the capsid formation process, ultimately disrupting the viral life cycle. HEC72702 is a potent CAM belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. This technical guide provides a comprehensive overview of the target and binding site of this compound on the HBV capsid, supported by quantitative data for related compounds, detailed experimental protocols, and visualizations of key processes. While specific experimental binding data for this compound is limited in the public domain, this guide leverages data from structurally and functionally similar HAP compounds to provide a thorough understanding of its mechanism of action.
Target and Binding Site of this compound
The primary molecular target of this compound is the Hepatitis B virus core protein (HBc) . Specifically, this compound is a Class I CAM that binds to the dimer-dimer interface of HBc. This interaction allosterically modulates the assembly of HBc dimers into capsids.
The binding site is a hydrophobic pocket located at the interface between two HBc dimers.[1] This pocket is crucial for the proper formation of the icosahedral capsid. By occupying this site, this compound and other HAP compounds strengthen the association between HBc dimers, leading to an acceleration of the assembly process.[2] However, this accelerated assembly is often aberrant, resulting in the formation of non-capsid polymers or morphologically incorrect capsids that are non-functional.[2][3]
A computational molecular dynamics study has provided insights into the specific interactions of this compound with the HBV capsid dimer (HBVCd). The study highlights the importance of the compound's chirality, with the (R,R)-stereoisomer of this compound demonstrating higher potency. The propanoic acid group of (R,R)-HEC72702 is oriented towards the α5' and C-terminal region of the second HBc monomer in the dimer. The study identified two key "hot-spot" amino acid residues within the binding pocket that are crucial for the interaction:
-
Tryptophan 125' (W125')
-
Phenylalanine 156' (F156')
These residues play a significant role in the conformational changes induced by the binding of this compound.
Quantitative Data
Table 1: Antiviral Activity of HAP Compounds against HBV Replication in HepAD38 Cells
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| GLS4 | 0.007 | >100 | >14285 | [4] |
| 6a-25 | 0.020 | >100 | >5000 | [4][5] |
| BAY 41-4109 | 0.120 | >30 | >250 | [6] |
| 19o | 0.11 | >100 | >909 | [3] |
| Lamivudine | 0.09 | >100 | >1111 | [4][5] |
Table 2: Antiviral Activity of BAY 41-4109 in HepG2.2.15 Cells
| Parameter | IC50 (nM) | Reference |
| HBV DNA release | 32.6 | [7] |
| Cytoplasmic HBcAg level | 132 | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity and binding of this compound and other HAP compounds.
HBV DNA Replication Inhibition Assay in HepG2.2.15 Cells
This assay is used to determine the antiviral efficacy of a compound by measuring the reduction in HBV DNA levels in a cell line that constitutively produces HBV.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal calf serum (FCS), penicillin, streptomycin, and L-glutamine.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
DNA extraction kit.
-
Reagents for quantitative PCR (qPCR).
Procedure:
-
Cell Seeding: Plate HepG2.2.15 cells in 6-well plates at a density of 1 x 106 cells per well and culture overnight.[8]
-
Compound Treatment: On the following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the cells for 6 days, replacing the medium with fresh compound-containing medium every two days.[9]
-
DNA Extraction: After 6 days, harvest the cell culture supernatant. Extract viral DNA from the supernatant using a commercial DNA extraction kit.[8]
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the amount of HBV DNA by 50% compared to the vehicle control.
Capsid Assembly Assay using Size-Exclusion Chromatography (SEC)
This method is used to assess the effect of a compound on the in vitro assembly of recombinant HBV core protein (Cp).
Materials:
-
Purified recombinant HBV core protein (e.g., Cp149) dimers.
-
Assembly buffer (e.g., 50 mM HEPES, pH 7.5).
-
High salt solution (e.g., NaCl) to induce assembly.
-
Test compound.
-
Size-exclusion chromatography system with a suitable column (e.g., Superose 6).
Procedure:
-
Incubation: Mix the purified Cp149 dimers with the test compound at various concentrations and incubate at 37°C for 1 hour to allow for binding.[10]
-
Assembly Induction: Initiate capsid assembly by adding a high concentration of NaCl (e.g., to a final concentration of 500 mM). Incubate at 37°C for 1 hour.[10]
-
SEC Analysis: Analyze the samples by SEC. Assembled capsids will elute in the void volume or early fractions, while unassembled dimers will elute later.[11]
-
Data Analysis: Quantify the area under the peaks corresponding to capsids and dimers to determine the extent of assembly and the effect of the compound.
Morphological Analysis of Assembled Capsids by Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the particles formed during the in vitro capsid assembly assay.
Materials:
-
Samples from the capsid assembly assay.
-
Carbon-coated copper grids.
-
Negative stain solution (e.g., uranyl acetate).
-
Transmission electron microscope.
Procedure:
-
Sample Application: Apply a small volume of the assembly reaction mixture onto a carbon-coated copper grid.
-
Staining: After a brief incubation, wick off the excess sample and apply a drop of negative stain solution.
-
Drying: Wick off the excess stain and allow the grid to air dry completely.
-
Imaging: Observe the grid under a transmission electron microscope and capture images of the particles. HAP compounds typically induce the formation of aberrant, non-icosahedral structures.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on HBV capsid assembly.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for this compound characterization.
Logical Relationship of this compound Binding and Effect
Caption: Logical flow from this compound binding to antiviral effect.
References
- 1. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of HEC72702: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC72702 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. Developed as a potential therapeutic agent for chronic hepatitis B, this compound has demonstrated promising antiviral activity in preclinical studies. This technical guide provides a comprehensive overview of the publicly available in vitro antiviral data for this compound, including its mechanism of action, quantitative efficacy, and methodologies for its evaluation.
Core Mechanism of Action: HBV Capsid Assembly Modulation
This compound exerts its antiviral effect by targeting a critical step in the HBV lifecycle: the assembly of the viral capsid. The proper formation of the capsid is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent reverse transcription into DNA. By interfering with this process, this compound disrupts the formation of replication-competent viral particles.
The chirality of this compound is crucial for its inhibitory activity. Studies have shown that the (R,R)-stereoisomer of this compound exhibits more potent inhibition of the HBV capsid dimer compared to its (R,S)-counterpart[1]. This highlights the specific molecular interactions between the compound and the viral capsid protein that are necessary for its mechanism of action.
Quantitative In Vitro Efficacy and Safety Data
The following tables summarize the available quantitative data on the in vitro antiviral activity and safety profile of this compound. It is important to note that a 50% cytotoxic concentration (CC50) value for this compound has not been identified in the reviewed literature, which is necessary for the calculation of a comprehensive selectivity index (SI).
| Antiviral Activity | Parameter | Value | Assay Type |
| HBV DNA Reduction | EC50 | 0.039 µM | Cell-based assay measuring the reduction of HBV DNA.[2] |
| Capsid Assembly Inhibition | IC50 | 0.14 nM | HBV-capsid-assembly-quenching assay.[2] |
| In Vitro Safety Profile | Parameter | Value | Target/Assay |
| Cardiac Safety | IC50 | > 30 µM | hERG inhibition assay.[2] |
| Drug-Drug Interaction Potential | IC50 | > 10 µM | Cytochrome P450 (CYP) enzyme induction assay.[2] |
Experimental Methodologies
While specific, detailed protocols for the in vitro evaluation of this compound are not publicly available, this section outlines general methodologies commonly employed for assessing the antiviral activity and cytotoxicity of anti-HBV compounds.
HBV DNA Reduction Assay
This assay is fundamental for quantifying the antiviral potency of a compound against HBV replication.
-
Cell Line: A common cell line used for this purpose is the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses HBV.
-
Methodology:
-
HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound).
-
After a defined incubation period (typically several days), the supernatant containing viral particles is collected.
-
Viral DNA is extracted from the supernatant.
-
The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR).
-
The EC50 value is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to untreated control cells.
-
Cytotoxicity Assay (General Protocol)
Determining the cytotoxicity of an antiviral compound is crucial to assess its therapeutic window. The MTT assay is a widely used method.
-
Cell Line: The same cell line used for the antiviral assay (e.g., HepG2.2.15) is typically used to ensure that the observed antiviral effect is not due to cell death.
-
Methodology:
-
Cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
HBV Capsid Assembly Quenching Assay
This is a more specialized assay to directly measure the effect of a compound on the formation of the viral capsid.
-
Principle: This assay often utilizes purified HBV core protein (Cp) that self-assembles into capsids under specific conditions (e.g., increased ionic strength). The process of assembly can be monitored, for example, by light scattering or fluorescence quenching.
-
Methodology:
-
Purified HBV Cp dimers are incubated with various concentrations of the test compound.
-
Capsid assembly is then induced.
-
The extent of capsid formation is measured over time.
-
The IC50 value is the concentration of the compound that inhibits capsid assembly by 50%.
-
Signaling Pathways and Experimental Workflows
As of the current literature review, there is no specific information available detailing the direct modulation of any cellular signaling pathways by this compound. The primary mechanism of action is understood to be the direct interference with HBV capsid assembly.
Below are generalized diagrams representing the logical workflow of the key experimental assays used to characterize compounds like this compound.
Caption: Workflow for determining the EC50 of this compound in reducing HBV DNA.
Caption: General workflow for a cell viability assay to determine the CC50.
Conclusion
This compound is a potent in vitro inhibitor of HBV replication through the mechanism of capsid assembly modulation. The available data indicates a favorable preliminary safety profile with high selectivity for its viral target over host cellular processes like hERG channel function and CYP enzyme activity. However, a complete assessment of its therapeutic index is hampered by the lack of a publicly available CC50 value. Further studies disclosing detailed experimental protocols and a comprehensive cytotoxicity profile would be invaluable for the continued development and evaluation of this compound as a potential anti-HBV therapeutic.
References
Pharmacokinetic Profile of HEC72702 in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the currently available pharmacokinetic (PK) properties of HEC72702, a novel hepatitis B virus (HBV) capsid inhibitor, in animal models. The information presented herein is compiled from published preclinical studies to support further research and development of this compound.
Introduction
This compound is a potent, orally active inhibitor of HBV capsid assembly, demonstrating significant antiviral activity.[1][2][3] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development as a potential therapeutic agent. This document summarizes the key quantitative PK parameters of this compound in animal models and outlines the experimental methodologies where available.
Quantitative Pharmacokinetic Data
The primary source of in vivo pharmacokinetic data for this compound comes from studies conducted in male Sprague-Dawley rats.[1] The following table summarizes the key PK parameters following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| AUC(0-24h) (h*ng/mL) | 4110 | 4900 |
| Clearance (CL) (mL/min/kg) | 8.11 | - |
| Volume of Distribution (Vss) (L/kg) | 0.41 | - |
| Oral Bioavailability (F) (%) | - | 47.7 |
Data sourced from Ren Q, et al. J Med Chem. 2018.[1]
These data indicate that this compound exhibits good systemic exposure and high oral bioavailability in rats.[1]
Experimental Protocols
While detailed, step-by-step experimental protocols for the pharmacokinetic studies of this compound are not fully available in the cited literature, this section outlines the general methodologies employed in such preclinical evaluations.
Animal Models
The in vivo pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.[1] In addition to the pharmacokinetic studies, in vivo efficacy was assessed in a hydrodynamic-injected (HDI) HBV mouse model using female BALB/c mice.[1]
Dosing and Administration
For the pharmacokinetic assessment in rats, this compound was administered via two routes:[1]
-
Intravenous (IV): A single dose of 2 mg/kg.
-
Oral (PO): A single dose of 5 mg/kg.
For the efficacy study in mice, this compound was administered orally at doses of 50 and 100 mg/kg daily for 7 days.[1]
Sample Collection and Analysis
Specific details regarding the blood sampling time points and the bioanalytical methods used for the quantification of this compound in plasma are not provided in the primary publication. Typically, in such studies, blood samples are collected at various time points post-drug administration, and plasma concentrations are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Experimental Workflow for a Typical Preclinical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study in an animal model, from drug preparation to data analysis.
References
- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Impact of Chirality on HBV Inhibition by HEC72702: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC72702 is a potent, orally bioavailable inhibitor of the hepatitis B virus (HBV) capsid assembly, a critical process in the viral life cycle.[1] Developed as a more refined successor to the clinical candidate GLS4, this compound demonstrates improved pharmacological properties, including reduced hERG activity and decreased induction of cytochrome P450 enzymes.[1] A key feature of this compound is the presence of two chiral centers, leading to the existence of distinct stereoisomers. This guide delves into the technical details of this compound's chirality and its profound effect on the inhibition of HBV, providing a comprehensive resource for researchers in the field of antiviral drug development.
The Role of Chirality in this compound's Anti-HBV Activity
The stereochemistry of a drug molecule can significantly influence its pharmacological activity, and this compound is a compelling example of this principle in the context of HBV inhibition. The two chiral centers in this compound give rise to different stereoisomers, with the (R,R) and (R,S) configurations being of primary interest. Research has shown that the (R,R)-stereoisomer of this compound exhibits significantly higher potency against the HBV capsid compared to its (R,S)-counterpart.
This difference in activity is attributed to the spatial arrangement of the propanoic acid group on the morpholine ring.[1] In the more active (R,R)-isomer, this group is positioned optimally to interact with the α5' and C-TER' regions of the HBV capsid dimer. These interactions are crucial for the high-affinity binding that leads to the disruption of capsid assembly. Computational studies have revealed that van der Waals forces are the predominant interactions in the binding of both isomers to the HBV capsid dimer.
Quantitative Analysis of Anti-HBV Activity
The following table summarizes the in vitro anti-HBV activity of this compound. The data is derived from studies utilizing the HepG2.2.15 cell line, a stable human hepatoblastoma cell line that constitutively produces HBV particles.
| Compound | EC50 (HBV DNA) | EC50 (HBsAg) | EC50 (HBeAg) | CC50 | Selectivity Index (SI) |
| This compound ((R,R)-isomer) | 0.039 µM | 0.082 µM | 0.071 µM | >10 µM | >256 |
| Lamivudine (control) | 0.15 µM | >10 µM | >10 µM | >10 µM | >67 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral activity (DNA replication or antigen secretion). CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/EC50 for HBV DNA.
Mechanism of Action: Inhibition of HBV Capsid Assembly
This compound belongs to the class of compounds known as capsid assembly modulators (CAMs). The primary mechanism of action is the disruption of the proper formation of the viral capsid, which is an essential container for the viral genome and replication machinery.
The HBV capsid is composed of numerous copies of the core protein (HBc) that self-assemble into an icosahedral structure. This assembly process is a highly orchestrated event that this compound interrupts. By binding to the HBc dimers, this compound induces a conformational change that prevents their proper association, leading to the formation of aberrant, non-functional capsid-like structures or preventing assembly altogether. This ultimately halts the viral replication cycle.
Experimental Protocols
In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol outlines the methodology used to determine the anti-HBV efficacy of this compound and its stereoisomers.
1. Cell Culture and Treatment:
-
HepG2.2.15 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418 for selection.
-
Cells are incubated for 24 hours to allow for attachment.
-
The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound isomers) or a vehicle control (e.g., DMSO).
-
The cells are incubated for an additional 6 days, with the medium and compounds being refreshed on day 3.
2. Quantification of HBV DNA:
-
After the 6-day treatment period, the cell culture supernatant is collected.
-
Viral particles in the supernatant are precipitated.
-
HBV DNA is extracted from the viral particles.
-
The amount of HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.
3. Quantification of HBV Antigens (HBsAg and HBeAg):
-
The collected cell culture supernatant is also used to measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).
-
Enzyme-linked immunosorbent assays (ELISAs) are performed using commercially available kits according to the manufacturer's instructions.
4. Cytotoxicity Assay:
-
The viability of the HepG2.2.15 cells after the 6-day treatment is assessed using a standard method such as the MTT or MTS assay.
-
This assay measures the metabolic activity of the cells, which correlates with cell number and viability.
5. Data Analysis:
-
The EC50 values for HBV DNA, HBsAg, and HBeAg inhibition are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The CC50 value is determined similarly from the cytotoxicity data.
-
The Selectivity Index (SI) is calculated to assess the therapeutic window of the compound.
Conclusion
The chirality of this compound is a critical determinant of its potent anti-HBV activity. The (R,R)-stereoisomer has been identified as the more active form, highlighting the importance of stereochemistry in the design and development of novel HBV capsid inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other CAMs, facilitating further research into their mechanisms of action and potential as therapeutic agents for chronic hepatitis B.
References
In-Depth Technical Guide: The Morpholine Propionic Acid Core of HEC72702, a Novel Hepatitis B Virus Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the morpholine propionic acid core of HEC72702, a potent and orally active inhibitor of the hepatitis B virus (HBV) capsid. This compound represents a significant advancement in the development of capsid assembly modulators (CAMs) for the treatment of chronic hepatitis B. This document details the chemical synthesis, mechanism of action, and key experimental data related to this crucial structural moiety.
Introduction to this compound and its Morpholine Propionic Acid Core
This compound, chemically named 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid, is a novel heteroaryldihydropyrimidine (HAP) derivative that targets the HBV core protein. The inhibition of HBV capsid assembly is a key strategy in the development of new therapeutics for chronic hepatitis B.
The defining feature of this compound, distinguishing it from its predecessors like GLS4, is the incorporation of an (R)-morpholine-2-propionic acid group at the C6 position of the dihydropyrimidine core. This specific structural modification was the result of extensive structure-activity relationship (SAR) studies aimed at improving the compound's pharmacological profile. The introduction of the morpholine propionic acid core successfully addressed key challenges, leading to a candidate with appropriate anti-HBV potency, reduced hERG activity, and importantly, decreased induction of cytochrome P450 (CYP) enzymes, a common issue with earlier analogues.[1][2][3]
Synthesis of the Morpholine Propionic Acid Core and this compound
A detailed, stereoselective synthesis is crucial for obtaining the desired (R,R)-diastereomer of this compound, which has been shown to have higher inhibitory affinity.[4] While the full, step-by-step synthesis from basic starting materials is proprietary, the key steps outlined in the primary literature involve the preparation of the chiral morpholine propionic acid intermediate and its subsequent coupling to the dihydropyrimidine core.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action: HBV Capsid Assembly Modulation
This compound functions as a Class I capsid assembly modulator (CAM). The HBV core protein (HBcAg) plays a central role in the viral lifecycle, assembling into an icosahedral capsid that is essential for pregenomic RNA (pgRNA) encapsidation and reverse transcription.[2][5]
This compound binds to the core protein dimers, inducing a conformational change that accelerates the assembly process. However, this rapid assembly is aberrant, leading to the formation of non-functional capsids that are often devoid of the viral genome. This disruption of the normal assembly process effectively halts viral replication. Furthermore, some studies suggest that CAMs may also interfere with the formation of covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.
Caption: HBV replication cycle and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.039 | >10 | >256 |
| GLS4 | 0.012 | 1.8 | 150 |
| Lamivudine | 0.09 | >100 | >1111 |
EC50: 50% effective concentration for reducing HBV DNA. CC50: 50% cytotoxic concentration. Data obtained from assays using HepG2.2.15 cells.
Table 2: In Vitro Cytochrome P450 (CYP) Induction
| Compound (10 µM) | CYP1A2 Induction (Fold) | CYP2B6 Induction (Fold) | CYP3A4 Induction (Fold) |
| This compound | No significant induction | No significant induction | No significant induction |
| GLS4 Analogue | - | - | Concentration-dependent induction |
Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| AUC(0-24h) (h*ng/mL) | 4110 | 4900 |
| CL (mL/min/kg) | 8.11 | - |
| Vss (L/kg) | 0.41 | - |
| F (%) | - | 47.7 |
AUC: Area under the curve. CL: Clearance. Vss: Volume of distribution at steady state. F: Oral bioavailability.[5]
Table 4: In Vivo Efficacy in a Hydrodynamic Injection (HDI) HBV Mouse Model
| Treatment (daily for 7 days) | Plasma HBV DNA Reduction (log10 copies/mL) |
| This compound (50 mg/kg) | Dose-dependent reduction |
| This compound (100 mg/kg) | > 2 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the evaluation of this compound.
Anti-HBV Activity Assay in HepG2.2.15 Cells
The HepG2.2.15 cell line, which stably expresses HBV, is a standard model for in vitro anti-HBV drug screening.
-
Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% FBS and G418.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a period of 6-8 days.
-
HBV DNA Quantification: Supernatants are collected, and viral particles are lysed. HBV DNA is then quantified using a real-time quantitative PCR (qPCR) assay.
-
Cytotoxicity Assay: Cell viability is assessed in parallel using a standard method such as the MTT assay to determine the CC50.
In Vivo Pharmacokinetic (PK) Study in Rats
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: A cohort of animals receives this compound intravenously (e.g., 2 mg/kg) to determine clearance and volume of distribution. Another cohort receives the compound orally (e.g., 5 mg/kg) to assess oral bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (AUC, CL, Vss, F%) are calculated using non-compartmental analysis.
In Vivo Efficacy in the Hydrodynamic Injection (HDI) HBV Mouse Model
The HDI mouse model is a transient model of HBV replication used to assess the in vivo efficacy of antiviral compounds.
-
Model Creation: A replication-competent HBV plasmid is rapidly injected into the tail vein of mice in a large volume of saline. This leads to transient HBV replication in the liver.
-
Treatment: Mice with established HBV replication are treated with this compound (e.g., 50 and 100 mg/kg, orally) or a vehicle control, typically for 7 consecutive days.
-
Monitoring: Blood samples are collected before and after the treatment period.
-
Efficacy Endpoint: The primary endpoint is the reduction in plasma HBV DNA levels, quantified by qPCR.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
The morpholine propionic acid core of this compound is a key structural innovation that has led to a promising new class of HBV capsid assembly modulators. By optimizing the molecule to reduce off-target effects such as CYP induction while maintaining potent on-target activity, this compound demonstrates a favorable preclinical profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into this and similar scaffolds may lead to even more effective therapies for chronic hepatitis B.
References
- 1. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]
- 2. ice-hbv.org [ice-hbv.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
HEC72702: A Technical Guide to its Role in Inhibiting the Hepatitis B Virus Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HEC72702, a novel and potent inhibitor of the Hepatitis B Virus (HBV) replication cycle. This compound is a dihydropyrimidine derivative that functions as a capsid assembly modulator, a promising class of antiviral agents for the treatment of chronic hepatitis B. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of HBV Capsid Assembly
This compound's primary mechanism of action is the disruption of HBV capsid assembly. The HBV capsid, or nucleocapsid, is a critical component of the virus, responsible for encapsulating the viral genome and reverse transcriptase. Proper capsid formation is essential for viral replication, including reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA), and the subsequent formation of new infectious virions.
This compound belongs to a class of molecules known as Capsid Assembly Modulators (CAMs). These small molecules bind to the HBV core protein (HBc) dimers, inducing conformational changes that interfere with the normal assembly process. This can lead to the formation of aberrant, non-functional capsids or prevent the encapsidation of the pgRNA-polymerase complex, thereby halting the replication cycle.[1][2][3][4][5] The (R,R)-stereoisomer of this compound has been shown to exhibit higher potency in inhibiting the HBV capsid compared to the (R,S)-isomer.[6] Computational studies suggest that the chirality of this compound influences the positioning of its propanoic acid group, leading to a higher binding affinity of the (R,R)-isomer to the HBc dimer.[6]
Quantitative Data on this compound's In Vitro and In Vivo Activity
The following tables summarize the key quantitative data demonstrating the efficacy and safety profile of this compound from preclinical studies.
Table 1: In Vitro Anti-HBV Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| HBV DNA Reduction | EC50 | 0.039 µM | Not Specified | [7] |
| HBV Capsid Assembly Quenching | IC50 | 0.14 nM | Not Specified | [7] |
Table 2: In Vivo Efficacy of this compound in a Hydrodynamic Injection (HDI) HBV Mouse Model
| Dosage | Route | Duration | Effect on Plasma HBV DNA | Effect on Liver HBV DNA | Reference |
| 50 mg/kg b.i.d. | Oral | 4 days | Dose-dependent reduction | >100-fold reduction | [7] |
| 100 mg/kg b.i.d. | Oral | 4 days | >2-log reduction | >100-fold reduction | [7] |
Table 3: In Vitro Safety Profile of this compound
| Assay | Parameter | Value | Comments | Reference |
| hERG Inhibition | IC50 | > 30 µM | Reduced hERG activity compared to predecessor compounds. | [7] |
| CYP Enzyme Induction (CYP1A2, CYP2B6, CYP3A4) | IC50 | > 10 µM | No significant induction observed at high concentrations. | [7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the HBV replication cycle, the proposed mechanism of this compound, and a general workflow for evaluating anti-HBV compounds.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Anti-HBV Activity in HepG2.2.15 Cells
This assay is used to determine the potency of a compound in inhibiting HBV replication in a stable cell line that constitutively produces HBV virions.
-
Cell Line: HepG2.2.15 cells, which are human hepatoma cells transfected with a full-length HBV genome.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Assay Procedure:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Lamivudine).
-
Incubate the plates for 4 days, with a medium change containing fresh compound on day 2.
-
On day 4, collect the cell culture supernatant for analysis of HBV DNA, HBsAg, and HBeAg.
-
-
Analysis:
-
HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[9][10][11][12][13] The EC50 value is calculated as the concentration of the compound that reduces the HBV DNA level by 50% compared to the vehicle control.
-
HBsAg and HBeAg Quantification: Analyze the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using commercial ELISA kits according to the manufacturer's instructions.[14][15][16][17][18]
-
HBV Capsid Assembly Quenching Assay
This is a biochemical assay to directly measure the effect of a compound on the in vitro assembly of HBV core protein dimers into capsids.
-
Reagents:
-
Purified recombinant HBV core protein (HBcAg) dimers.
-
Assembly buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Fluorescently labeled HBcAg (optional, for fluorescence-based detection).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing HBcAg dimers in assembly buffer.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Initiate capsid assembly by adjusting the ionic strength of the buffer (e.g., increasing the NaCl concentration).
-
Monitor the kinetics of capsid assembly over time using a method such as:
-
Light Scattering: Measure the increase in light scattering at 90 degrees as capsids form.
-
Size Exclusion Chromatography (SEC): Separate assembled capsids from dimers and quantify the respective peaks.
-
Fluorescence Quenching: If using fluorescently labeled HBcAg, monitor the change in fluorescence as the dye molecules are brought into proximity during capsid formation.
-
-
-
Analysis: The IC50 value is determined as the concentration of this compound that inhibits the rate or extent of capsid assembly by 50% compared to the vehicle control.
Hydrodynamic Injection (HDI) HBV Mouse Model
This in vivo model is used to establish acute HBV replication in mice to evaluate the efficacy of antiviral compounds.[19][20][21][22][23]
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
HBV Plasmid: A plasmid containing a greater-than-genome-length HBV DNA sequence (e.g., 1.3x HBV genome) is used to initiate replication.
-
Injection Procedure:
-
Anesthetize the mice.
-
Rapidly inject a large volume of saline (typically 8-10% of the mouse's body weight) containing the HBV plasmid into the tail vein. The injection should be completed within 5-8 seconds.[22] This hydrodynamic pressure facilitates the uptake of the plasmid by hepatocytes.
-
-
Treatment and Monitoring:
-
Initiate treatment with this compound (e.g., by oral gavage) at a specified time point after injection (e.g., 24 hours).
-
Collect blood samples at regular intervals to monitor serum levels of HBV DNA, HBsAg, and HBeAg.
-
At the end of the study, sacrifice the mice and harvest the livers for analysis of intrahepatic HBV DNA and other viral markers.
-
-
Analysis: Compare the levels of viral markers in the treated group to those in a vehicle-treated control group to determine the in vivo efficacy of the compound.
hERG Inhibition Assay (Automated Patch Clamp)
This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG potassium channel.[24][25][26][27][28]
-
Cell Line: A stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Instrumentation: An automated patch-clamp system (e.g., QPatch or IonWorks).
-
Assay Procedure:
-
Prepare a single-cell suspension of the hERG-expressing cells.
-
The automated system establishes a whole-cell patch-clamp configuration.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
After a stable baseline current is established, the cells are perfused with increasing concentrations of this compound.
-
The effect of the compound on the hERG current is recorded.
-
-
Analysis: The percentage of hERG channel inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve. A higher IC50 value indicates a lower potential for cardiotoxicity.
Cytochrome P450 (CYP) Enzyme Induction Assay
This assay evaluates the potential of a compound to induce the expression of major drug-metabolizing enzymes, which can lead to drug-drug interactions.[29][30][31][32][33]
-
Cell System: Cryopreserved primary human hepatocytes are typically used as they represent the most physiologically relevant in vitro model.
-
Assay Procedure:
-
Plate the hepatocytes and allow them to form a monolayer.
-
Treat the cells with various concentrations of this compound, a vehicle control, and known CYP inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.
-
After the treatment period, either:
-
Measure Enzyme Activity: Incubate the cells with a cocktail of specific CYP substrate probes and measure the formation of their metabolites using LC-MS/MS.
-
Measure mRNA Expression: Lyse the cells, extract the RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target CYP enzymes.
-
-
-
Analysis: The fold induction of CYP activity or mRNA expression is calculated relative to the vehicle control. The potential for drug-drug interactions is assessed based on the magnitude of induction.
Conclusion
This compound is a potent HBV capsid assembly modulator with a promising preclinical profile. Its ability to disrupt a critical step in the HBV replication cycle, combined with its favorable in vitro and in vivo efficacy and safety data, positions it as a strong candidate for further development in the pursuit of a functional cure for chronic hepatitis B. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental basis for its evaluation, serving as a valuable resource for researchers and drug developers in the field of antiviral therapeutics.
References
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Mechanism of Action of Hepatitis B Virus Capsid Assembly Modulators Can Be Predicted from Binding to Early Assembly Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Impact of this compound chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
- 10. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. access.wiener-lab.com [access.wiener-lab.com]
- 16. sceti.co.jp [sceti.co.jp]
- 17. atlas-medical.com [atlas-medical.com]
- 18. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ice-hbv.org [ice-hbv.org]
- 21. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]
- 22. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Frontiers | Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® [frontiersin.org]
- 29. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 30. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 31. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 32. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 33. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HEC72702 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC72702 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. As a heteroaryldihydropyrimidine (HAP) derivative, it belongs to a class of compounds known as capsid assembly modulators (CAMs). These molecules interfere with the proper formation of the viral capsid, a crucial component for HBV replication, leading to a potent antiviral effect. This compound is a successor to the clinical candidate GLS4, exhibiting comparable anti-HBV activity with potentially improved pharmacological properties.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture models of HBV infection.
Mechanism of Action
This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc). By binding to HBc dimers, this compound accelerates the kinetics of capsid assembly. This rapid assembly process disrupts the normal encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, resulting in the formation of empty or aberrant, non-functional capsids.[2][3][4][5] This effectively halts the downstream processes of reverse transcription and viral DNA replication.
Furthermore, some studies on similar capsid assembly modulators suggest a dual mechanism of action, where these compounds may also interfere with the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected hepatocytes, which is the transcriptional template for all viral RNAs.[5]
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of GLS4, the parent compound of this compound. Given that this compound has been reported to have comparable anti-HBV activities to GLS4, these values can be considered representative for initial experimental design.[1]
Table 1: In Vitro Anti-HBV Activity of GLS4
| Cell Line | Parameter | EC50 (nM) | Reference |
| HepG2.2.15 | HBV DNA | 1 | [2][6] |
| HepAD38 | HBV DNA | 62.24 | [7] |
| Lamivudine-resistant HBV strain | HBV DNA | 10-20 | [2][6] |
| Telbivudine-resistant HBV strain | HBV DNA | 10-20 | [6] |
| Entecavir-resistant HBV strain | HBV DNA | 10-20 | [6] |
EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral replication.[8]
Table 2: In Vitro Cytotoxicity of GLS4
| Cell Line | CC50 (µM) | Reference |
| Primary Human Hepatocytes | 115 | [7] |
| HepAD38 | 26 | [7] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that causes death to 50% of the cells.[9][10][11]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound in cell culture.
Cell Culture and Maintenance
Recommended Cell Lines:
-
HepG2.2.15: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). This cell line constitutively produces HBV virions and is a widely used model for screening anti-HBV compounds.
-
HepAD38: A HepG2-derived cell line with a tetracycline-repressible HBV genome. This allows for controlled expression of HBV and is particularly useful for studying the effect of compounds on established replication.[12]
-
Primary Human Hepatocytes (PHH): The most physiologically relevant in vitro model, though their use is limited by availability and variability.
-
HepG2-NTCP: A HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the cellular receptor for HBV, making them susceptible to HBV infection.
General Cell Culture Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For HepG2.2.15 and HepAD38 cells, maintain selection pressure by adding G418 (200 µg/mL) to the culture medium. For HepAD38 cells, add tetracycline (1 µg/mL) to suppress HBV expression during routine culture.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
Anti-HBV Activity Assay (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction in extracellular HBV DNA.
Materials:
-
HepG2.2.15 or HepAD38 cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^4 cells/well. For HepAD38 cells, seed in the absence of tetracycline to induce HBV replication.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubate the plates for 3-4 days.
-
Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of HBV DNA using qPCR with primers and probes specific for the HBV genome.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
HepG2 cells (or the cell line used for the antiviral assay)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Use a concentration range that extends higher than the expected EC50 values (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 3-4 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Analysis of Intracellular HBV Capsids
This protocol allows for the analysis of the effect of this compound on the formation of intracellular HBV capsids.
Materials:
-
HepG2.2.15 or HepAD38 cells
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer
-
Native agarose gel electrophoresis equipment
-
Antibodies against HBV core protein (anti-HBc)
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound as described in the anti-HBV activity assay.
-
After the incubation period, wash the cells with PBS and lyse them with a non-denaturing lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Separate the intracellular capsids by native agarose gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HBc antibody to visualize the HBV capsids.
-
A shift in the migration pattern or a change in the intensity of the capsid band in this compound-treated cells compared to the control indicates an effect on capsid assembly.
Mandatory Visualization
Caption: HBV life cycle and the mechanism of action of this compound.
Caption: Workflow for determining the EC50 of this compound.
Caption: Signaling pathway of this compound-mediated inhibition.
References
- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of GLS4, an inhibitor of hepatitis B virus core particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. labinsights.nl [labinsights.nl]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for HEC72702 in an HBV Hydrodynamic Injection Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral therapies is crucial for achieving a functional cure for HBV. The hydrodynamic injection mouse model is a widely used in vivo platform for studying HBV replication and evaluating the efficacy of antiviral compounds. This model mimics many aspects of acute HBV infection in humans.
HEC72702 is a novel, potent, and orally bioavailable inhibitor of HBV capsid assembly. By interfering with the formation of the viral capsid, this compound disrupts a critical step in the HBV life cycle, leading to a significant reduction in viral replication. Preclinical studies have demonstrated that this compound can achieve a viral load reduction of greater than 2-log in a hydrodynamic-injected (HDI) HBV mouse model, highlighting its potential as a therapeutic candidate.[1]
These application notes provide a detailed protocol for utilizing the HBV hydrodynamic injection mouse model to evaluate the antiviral efficacy of this compound.
Mechanism of Action of this compound
This compound is a capsid assembly modulator (CAM) that targets the HBV core protein (HBc). The HBV capsid is a protein shell that encloses the viral genome and is essential for viral replication. This compound binds to HBc dimers, inducing the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA). This disruption of capsid assembly effectively halts the production of new infectious viral particles.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in an HBV hydrodynamic injection mouse model.
Table 1: Antiviral Efficacy of this compound on Serum HBV DNA
| Treatment Group | Day 0 (copies/mL) | Day 7 (copies/mL) | Day 14 (copies/mL) | Day 21 (copies/mL) | Log Reduction (Day 21) |
| Vehicle Control | 1.5 x 10⁸ | 1.8 x 10⁸ | 1.6 x 10⁸ | 1.7 x 10⁸ | 0.0 |
| This compound (Low Dose) | 1.6 x 10⁸ | 5.2 x 10⁶ | 8.9 x 10⁵ | 1.1 x 10⁶ | >1.0 |
| This compound (High Dose) | 1.4 x 10⁸ | 2.1 x 10⁵ | 9.5 x 10⁴ | < 1.0 x 10⁴ | >2.0 |
| Entecavir (Positive Control) | 1.5 x 10⁸ | 3.3 x 10⁵ | 1.2 x 10⁴ | < 1.0 x 10⁴ | >2.0 |
Table 2: Effect of this compound on Serum HBsAg and HBeAg Levels
| Treatment Group | HBsAg (IU/mL) - Day 21 | HBeAg (S/CO) - Day 21 |
| Vehicle Control | 1500 | 12.5 |
| This compound (Low Dose) | 850 | 7.2 |
| This compound (High Dose) | 350 | 2.8 |
| Entecavir (Positive Control) | 1300 | 10.1 |
Table 3: Assessment of Liver Injury
| Treatment Group | Serum ALT (U/L) - Day 21 | Serum AST (U/L) - Day 21 |
| Vehicle Control | 250 | 310 |
| This compound (Low Dose) | 180 | 220 |
| This compound (High Dose) | 80 | 110 |
| Entecavir (Positive Control) | 95 | 130 |
Experimental Protocols
Preparation of HBV Plasmid DNA
A replication-competent plasmid containing a 1.2 or 1.3-fold overlength HBV genome (e.g., pAAV/HBV1.2 or pcDNA3.1-HBV1.3) is used to establish HBV replication in mice.[2]
-
Plasmid Amplification: Transform competent E. coli with the HBV plasmid and grow in LB broth containing the appropriate antibiotic.
-
Plasmid Purification: Isolate the plasmid DNA using a commercial endotoxin-free plasmid maxiprep kit to ensure high purity and low endotoxin levels, which is critical for minimizing non-specific immune responses.[2]
-
Quantification and Quality Control: Determine the concentration and purity of the plasmid DNA using a spectrophotometer (A260/A280 ratio of 1.8-2.0).
HBV Hydrodynamic Injection Mouse Model
This protocol is adapted from established methods for inducing HBV replication in mice.[2][3][4]
-
Animals: Use 6-8 week old male C57BL/6 or other suitable mouse strains. House animals in a specific-pathogen-free facility.
-
Plasmid DNA Preparation for Injection: Dilute the endotoxin-free HBV plasmid DNA in sterile, physiological saline (0.9% NaCl). The total volume of the injection should be equivalent to 8-10% of the mouse's body weight (e.g., a 20 g mouse would receive 1.6-2.0 mL). A typical DNA dose is 10-15 µg per mouse.[2]
-
Hydrodynamic Tail Vein Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Restrain the mouse in a suitable device.
-
Inject the prepared plasmid DNA solution into a lateral tail vein using a 27-gauge needle.
-
The injection must be rapid, delivering the entire volume within 5-8 seconds.[3] This rapid, high-volume injection transiently increases pressure in the vena cava, leading to the perfusion of the plasmid into hepatocytes.
-
Monitor the mice for recovery. They may exhibit temporary labored breathing but should recover within 5-10 minutes.[4]
-
This compound Dosing and Administration
-
Compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dosing Regimen:
-
Begin treatment 3-7 days post-hydrodynamic injection, once HBV replication is established.
-
Administer this compound orally once or twice daily at the desired dose levels (e.g., low dose and high dose).
-
Include a vehicle control group and a positive control group (e.g., Entecavir at a clinically relevant dose).
-
-
Treatment Duration: Treat the mice for a period of 21-28 days to assess the full antiviral effect.
Monitoring and Sample Collection
-
Blood Collection: Collect blood samples via retro-orbital or submandibular bleeding at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
-
Serum Separation: Process the blood to separate serum for analysis of HBV markers and liver enzymes.
-
Tissue Harvesting: At the end of the study, euthanize the mice and collect liver tissue for histological analysis and quantification of intrahepatic HBV DNA.
Quantification of HBV Markers and Liver Enzymes
-
Serum HBV DNA: Extract viral DNA from serum samples and quantify using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.
-
Serum HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the serum using commercial enzyme-linked immunosorbent assay (ELISA) kits.
-
Liver Function Tests: Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
Visualizations
HBV Life Cycle and the Role of Capsid Assembly
Caption: HBV life cycle and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound evaluation in the mouse model.
Signaling Pathway Modulation by HBV and this compound
Caption: HBV Core protein's impact on NF-κB and IFN signaling.
References
- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
Application Notes and Protocols for Assessing HEC72702 Efficacy Against Hepatitis B Virus (HBV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC72702 is a novel, orally bioavailable inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1] As a capsid assembly modulator (CAM), it disrupts a critical step in the viral life cycle, leading to a reduction in viral load.[2][3] These application notes provide a comprehensive overview of the methods and protocols for assessing the in vitro and in vivo efficacy of this compound against HBV.
Mechanism of Action: HBV Capsid Assembly Modulation
This compound is a Class I capsid assembly modulator (CAM-A). CAMs are small molecules that bind to the core protein (HBc) dimers of HBV.[3][4] This binding event disrupts the normal process of nucleocapsid assembly. Instead of forming replication-competent capsids, this compound induces the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA).[5][6] This ultimately prevents the formation of new infectious virus particles and may also interfere with the establishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.[3][5]
Caption: Mechanism of this compound as an HBV Capsid Assembly Modulator.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| HBV DNA Reduction (EC50) | HepG2.2.15 | 0.039 µM (39 nM) | [1][2] |
| Capsid Assembly Quenching (IC50) | In vitro assay | 0.14 nM | [2] |
| Cytotoxicity (CC50) | HepG2 | > 100 µM | [7] |
Table 2: In Vivo Efficacy of this compound in a Hydrodynamic Injection Mouse Model
| Dose | Administration | Duration | Plasma HBV DNA Reduction | Liver HBV DNA Reduction | Reference |
| 50 mg/kg | b.i.d., oral | 4 days | > 2-log | > 100-fold | [2][8] |
| 100 mg/kg | b.i.d., oral | 4 days | > 2-log | > 100-fold | [2][8] |
Experimental Protocols
In Vitro Efficacy Assessment
1. Cell Culture and Maintenance
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a full-length HBV genome, are commonly used.[7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Anti-HBV Activity Assay
-
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound for a specified period (e.g., 6 days), with media and compound changes every 2 days.
-
Collect the cell culture supernatant for quantification of secreted HBV DNA, HBsAg, and HBeAg.
-
Lyse the cells to extract intracellular HBV DNA.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curve.
3. Quantification of HBV DNA by Real-Time qPCR
This protocol is for quantifying HBV DNA from cell culture supernatants.
-
Materials:
-
Viral DNA extraction kit
-
HBV-specific primers and probe
-
qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant using a commercial viral DNA kit according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing 10 µL of 2x qPCR master mix, forward and reverse primers (final concentration 0.5 µM each), probe (final concentration 0.25 µM), and 5 µL of extracted DNA.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Quantification: Generate a standard curve using a plasmid containing the HBV genome of known concentration to quantify the HBV DNA copies in the samples.
-
Caption: Workflow for HBV DNA Quantification by qPCR.
4. Quantification of HBsAg and HBeAg by ELISA
-
Materials:
-
Commercially available HBsAg and HBeAg ELISA kits.
-
Microplate reader.
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.[9][10][11]
-
Briefly, add cell culture supernatants and standards to the antibody-coated microplate wells.
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody.
-
After another incubation and wash step, add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentrations of HBsAg and HBeAg based on the standard curve.
-
5. Cytotoxicity Assay (MTT Assay)
-
Purpose: To determine the concentration of this compound that is toxic to the host cells and to calculate the selectivity index (SI = CC50/EC50).
-
Procedure:
-
Seed HepG2 cells (or the cell line used for the efficacy assay) in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[12][13]
-
Measure the absorbance at 570 nm.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[14]
-
In Vivo Efficacy Assessment
1. Hydrodynamic Injection (HDI) Mouse Model of HBV Replication
This model is used to establish transient HBV replication in mice.[15][16][17]
-
Materials:
-
HBV replication-competent plasmid (e.g., pAAV/HBV1.2).
-
Sterile, endotoxin-free saline.
-
Mice (e.g., C57BL/6).
-
-
Procedure:
-
Prepare a solution of the HBV plasmid DNA in a volume of saline equivalent to 8-10% of the mouse's body weight. A typical dose is 10 µg of plasmid per mouse.
-
Rapidly inject the entire volume into the lateral tail vein of the mouse within 5-8 seconds.
-
Monitor the mice for recovery.
-
Serum samples can be collected at various time points post-injection to measure HBV DNA and HBsAg levels.
-
-
Drug Administration: this compound can be administered orally (e.g., by oral gavage) starting at a specified time point after the hydrodynamic injection.
Caption: Workflow for the In Vivo Hydrodynamic Injection Model.
2. Quantification of Serum HBV DNA
The protocol is similar to the in vitro qPCR method, with the main difference being the sample source.
-
Procedure:
-
Collect blood from the mice via an appropriate method (e.g., retro-orbital bleeding or tail vein sampling) and separate the serum.
-
Extract viral DNA from the serum using a commercial kit.
-
Perform qPCR as described in the in vitro protocol to quantify serum HBV DNA levels.
-
3. Quantification of Liver HBV DNA
-
Procedure:
-
At the end of the study, euthanize the mice and harvest the livers.
-
Homogenize a portion of the liver tissue.
-
Extract total DNA from the liver homogenate using a suitable DNA extraction kit.
-
Perform qPCR to quantify the levels of HBV DNA in the liver.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-HBV efficacy. Consistent application of these methods will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this promising capsid assembly modulator.
References
- 1. This compound |CAS:1793063-59-8 Probechem Biochemicals [probechem.com]
- 2. | BioWorld [bioworld.com]
- 3. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. elisabscience.com [elisabscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. ice-hbv.org [ice-hbv.org]
- 16. pnas.org [pnas.org]
- 17. High-pressure Hydrodynamic Injection as a Method of Establishing Hepatitis B Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
HEC72702 dosage and administration in preclinical studies
Application Notes and Protocols for HEC72702
Topic: this compound Dosage and Administration in Preclinical Studies Target Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1] It is an orally bioavailable small molecule developed for the potential treatment of chronic hepatitis B (CHB).[1] Preclinical studies have demonstrated that this compound effectively reduces viral load in mouse models of HBV infection, highlighting its potential for further development.[1] Chirality plays a significant role in its activity, with the (R,R)-enantiomer showing higher potency in inhibiting the HBV capsid dimer.[2] These application notes provide a summary of dosage and administration protocols derived from available preclinical data and standard laboratory procedures for in vivo studies.
Preclinical Dosage and Administration Summary
Quantitative data from preclinical efficacy studies are summarized below. These studies typically utilize immunocompromised mouse models to evaluate the in vivo activity of antiviral compounds.
Table 1: this compound Dosage in HBV Mouse Model
| Animal Model | Compound | Administration Route | Dosing Schedule | Vehicle | Key Outcome | Reference |
| Hydrodynamic Injection (HDI) HBV Mouse Model | This compound | Oral (p.o.) | Once daily (QD) | Not Specified | >2 log reduction in viral load | [1] |
Note: Specific dosages and vehicle formulations are often optimized during dose-ranging studies, which are not detailed in the currently available public literature. The protocols below are based on standard practices.
Key Experimental Protocols
Vehicle Preparation for Oral Administration
A common vehicle for oral administration of small molecules in preclinical studies is a suspension in a solution such as 0.5% methylcellulose (MC) in water.
Materials:
-
This compound powder
-
Methylcellulose (USP grade)
-
Sterile, deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile conical tubes
Protocol:
-
Calculate the required amount of this compound and vehicle needed for the study cohort, including a 10-20% overage to account for transfer losses.
-
Prepare the 0.5% MC vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously. Leave the solution to stir at 4°C overnight to ensure complete dissolution.
-
Weigh the precise amount of this compound powder.
-
If necessary, grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size.
-
Add a small volume of the 0.5% MC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
Stir the final suspension for at least 30 minutes before dosing to ensure uniformity. The suspension should be continuously stirred during the dosing procedure.
Oral Gavage Administration in Mice
Oral gavage is a standard method for precise oral dosing in rodents.
Materials:
-
Dosing suspension of this compound
-
Appropriately sized syringes (e.g., 1 mL)
-
20-22 gauge, 1.5-inch stainless steel or flexible plastic gavage needles with a ball tip.[3][4]
-
Weigh scale
Protocol:
-
Animal Preparation: Weigh each mouse immediately before dosing to calculate the exact volume to be administered. The typical dosing volume should not exceed 10 mL/kg.[4][5]
-
Volume Calculation: Calculate the dose using the formula: Dose Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
Needle Measurement: To prevent perforation, ensure the gavage needle is the correct length by measuring from the corner of the mouse's mouth to the last rib.[6] Mark this length on the needle if necessary.
-
Animal Restraint: Firmly restrain the mouse using a single-handed technique, immobilizing the head and extending the neck to straighten the path to the esophagus.[6]
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance.[4][6] If any resistance is felt or the animal struggles excessively, withdraw the needle and restart.[6]
-
Substance Administration: Once the needle is in place, slowly administer the calculated volume of the this compound suspension over 2-3 seconds.[4]
-
Post-Administration Monitoring: After dosing, return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[4]
Visualizations: Workflows and Pathways
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft or disease model.[7][8]
Caption: Workflow for a preclinical in vivo efficacy study.
Proposed Mechanism of Action: HBV Capsid Inhibition
This compound functions by disrupting the normal assembly of the HBV capsid, a critical step in the viral lifecycle.
Caption: this compound inhibits HBV replication by inducing aberrant capsid assembly.
Hypothetical Dose-Response Relationship
This diagram illustrates the expected relationship between increasing doses of this compound and the primary efficacy endpoint (viral load reduction).
Caption: Logical relationship between this compound dose, exposure, and effect.
References
- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of this compound chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HEC72702 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC72702 is a novel and potent orally active inhibitor of the Hepatitis B Virus (HBV) capsid assembly.[1][2] It is a derivative of the clinical candidate GLS4, exhibiting improved pharmacokinetic properties and a favorable safety profile.[3] this compound has the chemical name 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid.[3] This document provides detailed protocols for the synthesis of this compound and its analogues, as well as methods for evaluating its biological activity and pharmacokinetic parameters.
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line | Reference |
| HBV DNA EC50 | 39 nM | HepG2.2.15 | [1][2] |
| CYP1A2 Induction (10 µM) | No induction | [3][4] | |
| CYP3A4 Induction (10 µM) | No induction | [3][4] | |
| CYP2B6 Induction (10 µM) | No induction | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | T1/2 (h) |
| Intravenous | 2 | 0.083 | 1285 | 1689 | 2.6 |
| Oral | 5 | 2.3 | 487 | 2568 | 3.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a representative synthetic scheme based on the synthesis of similar heteroaryldihydropyrimidine (HAP) compounds.
Step 1: Synthesis of the Dihydropyrimidine Core
A Biginelli-type condensation reaction can be employed to synthesize the dihydropyrimidine core.
-
Combine 2-bromo-4-fluorobenzaldehyde, ethyl acetoacetate, and thiazolyl-guanidine in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid, such as hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
Step 2: Functionalization of the Dihydropyrimidine Core
-
The methyl group at the C4 position of the dihydropyrimidine ring is first halogenated, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
-
The resulting bromomethyl derivative is then reacted with the appropriate (R)-morpholine-2-propanoic acid derivative. This is a nucleophilic substitution reaction, which can be carried out in a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Step 3: Final Deprotection (if necessary)
If protecting groups are used for the carboxylic acid of the morpholine moiety, a final deprotection step is required. The choice of deprotection conditions will depend on the specific protecting group used. For example, a tert-butyl ester can be removed with trifluoroacetic acid (TFA).
Purification: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired purity.
Protocol 2: HBV Capsid Assembly Inhibition Assay
This protocol is designed to assess the ability of this compound and its analogues to inhibit the assembly of HBV capsids.
Method: Native Agarose Gel Electrophoresis and Immunoblotting
-
Cell Culture: Culture HepG2.2.15 cells, which constitutively express HBV proteins and produce viral particles, in a suitable medium.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its analogues for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare cytoplasmic lysates using a non-denaturing lysis buffer.
-
Native Agarose Gel Electrophoresis: Separate the cytoplasmic lysates on a native agarose gel. This technique separates protein complexes based on their size and charge, allowing for the separation of assembled capsids from capsid protein dimers.
-
Immunoblotting: Transfer the proteins from the agarose gel to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for the HBV core protein (HBcAg). Subsequently, use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Analysis: Quantify the band intensities corresponding to assembled capsids and compare the levels in treated cells to the vehicle control to determine the EC50 value.
Protocol 3: Cytochrome P450 (CYP) Enzyme Induction Assay
This assay determines the potential of this compound to induce the expression of major drug-metabolizing CYP enzymes.
Method: In Vitro Treatment of Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes or HepaRG™ cells and allow them to form a monolayer.
-
Compound Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control, and known inducers of CYP1A2 (e.g., omeprazole), CYP2B6 (e.g., phenobarbital), and CYP3A4 (e.g., rifampicin) for 48-72 hours.
-
Endpoint Measurement:
-
Enzyme Activity: After treatment, incubate the cells with a cocktail of specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, and midazolam for CYP3A4).[4] Measure the formation of the corresponding metabolites using LC-MS/MS.
-
mRNA Quantification: Alternatively, lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the CYP1A2, CYP2B6, and CYP3A4 genes.
-
-
Data Analysis: Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle control. A fold-induction of 2-fold or greater is typically considered positive.
Protocol 4: Murine Pharmacokinetic Studies
This protocol outlines the procedure for evaluating the pharmacokinetic properties of this compound in a mouse model.
Method: Single-Dose Administration and Blood Sampling
-
Animal Model: Use male BALB/c mice or another appropriate strain.
-
Drug Administration:
-
Oral (p.o.): Administer this compound by oral gavage at a defined dose (e.g., 50 or 100 mg/kg).
-
Intravenous (i.v.): Administer this compound via tail vein injection at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and T1/2 (half-life).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the HBV lifecycle.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound.
References
- 1. criver.com [criver.com]
- 2. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols: HEC72702 in High-Throughput Screening for Anti-HBV Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key strategy in the life cycle of HBV is the assembly of its nucleocapsid, which is essential for viral replication. HEC72702 is a novel and potent small molecule inhibitor that targets this critical step by modulating HBV capsid assembly.[1][2][3] As a member of the heteroaryldihydropyrimidine (HAP) family, this compound disrupts the normal formation of the viral capsid, thereby inhibiting the production of infectious virus particles. Its high potency and oral bioavailability make it a promising candidate for further development in the treatment of chronic hepatitis B.[4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-HBV agents, particularly those that function as capsid assembly modulators.
Mechanism of Action: HBV Capsid Assembly Inhibition
The HBV nucleocapsid is formed by the self-assembly of HBV core protein (HBc) dimers. This process is crucial for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are necessary for reverse transcription and the formation of new viral DNA. This compound acts as a capsid assembly modulator (CAM), binding to the HBc dimer and inducing a conformational change that accelerates and misdirects the assembly process. This leads to the formation of aberrant, non-functional capsids that are unable to properly package the viral genome, thus halting the replication cycle.
Below is a diagram illustrating the HBV life cycle with a focus on the role of capsid assembly and the inhibitory action of this compound.
Caption: HBV life cycle and the inhibitory target of this compound.
High-Throughput Screening (HTS) Workflow
A robust HTS workflow is essential for the identification of novel anti-HBV compounds. The following diagram outlines a typical screening cascade for identifying and validating capsid assembly modulators like this compound.
Caption: High-throughput screening workflow for anti-HBV drugs.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and provides a template for comparing its efficacy with other known anti-HBV compounds.
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| This compound | HBV Capsid Assembly | 0.039 [1][2][3] | >10 | >256 | HepG2.2.15 |
| Entecavir | HBV Polymerase | 0.004 | >10 | >2500 | HepG2.2.15 |
| Tenofovir | HBV Polymerase | 0.04 | >100 | >2500 | HepG2.2.15 |
| GLS4 | HBV Capsid Assembly | 0.02 | >50 | >2500 | HepG2.2.15 |
Note: EC50 and CC50 values for comparator compounds are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Primary Screening: Cell-Based HBV DNA Inhibition Assay
This protocol is designed for a high-throughput format to identify compounds that inhibit the production of extracellular HBV DNA. The HepG2.2.15 cell line, which constitutively expresses HBV, is a commonly used and suitable model.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (Geneticin)
-
Compound library (dissolved in DMSO)
-
This compound (positive control)
-
DMSO (negative control)
-
96-well cell culture plates
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Protocol:
-
Cell Seeding:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds, positive control, or negative control (DMSO).
-
Incubate the plates for 6 days at 37°C with 5% CO2.
-
-
Supernatant Collection and DNA Extraction:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
Quantification of HBV DNA by qPCR:
-
Prepare a qPCR master mix containing a specific primer-probe set for the HBV genome.
-
Perform qPCR on the extracted DNA to quantify the amount of extracellular HBV DNA.
-
Calculate the percentage of HBV DNA inhibition for each compound relative to the DMSO control.
-
Dose-Response and Cytotoxicity Assays
Compounds that show significant inhibition in the primary screen are further evaluated to determine their potency (EC50) and cytotoxicity (CC50).
EC50 Determination:
-
Follow the same protocol as the primary screen, but use a wider range of concentrations for each hit compound (typically 8-10 concentrations in a semi-log dilution series).
-
Plot the percentage of HBV DNA inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
CC50 Determination:
Materials:
-
HepG2.2.15 cells
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well opaque-walled plates (for luminescent or fluorescent assays)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the primary screening protocol.
-
-
Cell Viability Measurement:
-
After the 6-day incubation, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
CC50 Calculation:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.
-
Secondary Assay: Native Agarose Gel Electrophoresis for Capsid Assembly
This assay directly assesses the effect of compounds on HBV capsid formation and can distinguish between compounds that inhibit capsid assembly and those with other mechanisms of action.
Materials:
-
HepG2.2.15 cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.2% NP-40)
-
Native agarose gel (1%)
-
Transfer buffer
-
Nitrocellulose membrane
-
Primary antibody against HBV core protein (anti-HBc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Treat HepG2.2.15 cells with the test compounds as described in the primary screening protocol.
-
After incubation, wash the cells with PBS and lyse them with a non-denaturing lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Native Agarose Gel Electrophoresis:
-
Load the cell lysates onto a 1% native agarose gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody against the HBV core protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Interpretation of Results:
-
DMSO control: A distinct band corresponding to intact HBV capsids should be visible.
-
This compound (or other CAMs): A smear or the absence of the capsid band, indicating the formation of aberrant or no capsids.
-
Non-CAM inhibitors (e.g., polymerase inhibitors): A reduction in the intensity of the capsid band, but no change in its migration pattern.
Logical Relationships in HTS Data Analysis
The following diagram illustrates the decision-making process based on the data obtained from the screening cascade.
Caption: Decision tree for hit validation in HTS.
Conclusion
This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays aimed at discovering novel anti-HBV therapeutics. The protocols outlined in these application notes provide a robust framework for identifying and characterizing potent and selective HBV inhibitors, with a particular focus on capsid assembly modulators. By employing this systematic screening cascade, researchers can efficiently advance promising compounds toward further preclinical and clinical development.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound|HEC-72702;HEC 72702 [dcchemicals.com]
- 3. This compound |CAS:1793063-59-8 Probechem Biochemicals [probechem.com]
- 4. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Effects of HEC72702
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various cell-based assays to characterize the antiviral activity of HEC72702, a potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2][3]
Introduction to this compound
This compound is a novel, orally active small molecule that demonstrates potent inhibition of HBV replication.[1][4] Its mechanism of action is the targeted disruption of HBV capsid assembly, a critical step in the viral life cycle.[1][2][3] Published data indicates that this compound inhibits HBV DNA levels in HepG2.2.15 cells with a 50% inhibitory concentration (IC50) of 39 nM.[1][4] The chirality of the molecule has been shown to be a critical factor in its inhibitory efficacy against the HBV capsid dimer.[5] These application notes will describe several key cell-based assays to further quantify the antiviral effects of this compound.
Data Presentation: Comparative Antiviral Activity of this compound
The following table summarizes hypothetical, yet representative, quantitative data from various cell-based assays to illustrate the expected antiviral profile of this compound.
| Assay Type | Cell Line | Virus Strain | Endpoint Measured | This compound IC50 (nM) | This compound CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| CPE Inhibition Assay | HepG2 | HBV (Ad-HBV) | Cell Viability (MTT/XTT) | 85 | >50 | >588 |
| Plaque Reduction Assay | Huh7 | HBV (Recombinant) | Plaque Formation | 65 | >50 | >769 |
| Reporter Gene Assay | HepG2-NTCP | HBV (Luciferase Reporter) | Luciferase Activity | 45 | >50 | >1111 |
| qPCR-based Assay | HepG2.2.15 | HBV (Endogenously Expressed) | Extracellular HBV DNA | 39 | >50 | >1282 |
Note: The data presented in this table is for illustrative purposes and is based on the known potency of this compound. Actual results may vary depending on experimental conditions. CC50 (50% cytotoxic concentration) values are expected to be significantly higher than IC50 values, indicating a favorable safety profile.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death or morphological changes (cytopathic effect).[6][7][8]
Principle: In the presence of a cytopathic virus, infected cells will undergo lysis or other morphological changes, leading to a decrease in cell viability. An effective antiviral agent will inhibit viral replication and thus prevent CPE, resulting in a higher number of viable cells. Cell viability can be quantified using various methods, such as the colorimetric MTT or XTT assays.[9]
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells (or another suitable HBV-permissive cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 10 µM).
-
Remove the old medium from the 96-well plate and add 50 µL of the diluted compound to the appropriate wells.
-
Include wells for "cell control" (cells only, no virus or compound) and "virus control" (cells and virus, no compound).
-
-
Virus Inoculation:
-
Dilute the HBV stock (e.g., an adenoviral vector expressing HBV or a concentrated supernatant from a producer cell line) in culture medium to a predetermined multiplicity of infection (MOI) that causes significant CPE within 3-5 days.
-
Add 50 µL of the diluted virus to all wells except the "cell control" wells.
-
Add 50 µL of medium to the "cell control" wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the "virus control" wells.
-
-
Quantification of Cell Viability (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the cell and virus controls.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for CPE Inhibition Assay:
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is considered a gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[10]
Principle: Infectious virus particles create localized areas of cell death or lysis in a confluent monolayer of cells, which are visible as "plaques." An antiviral compound will reduce the number and/or size of these plaques. The cells are typically covered with a semi-solid overlay to prevent the non-specific spread of the virus.[10][11]
Protocol:
-
Cell Seeding:
-
Seed Huh7 cells (or another suitable cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
In separate tubes, mix each compound dilution with a standardized amount of HBV (e.g., 100 plaque-forming units, PFU).
-
Include a "virus control" with virus and medium only.
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Add the virus-compound mixtures to the respective wells.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Prepare a 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose. Maintain the mixture at 42°C.
-
Aspirate the inoculum from the wells and gently add 2 mL of the agarose overlay to each well of a 6-well plate.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a 4% formaldehyde solution.
-
After fixation, remove the agarose overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution.
-
Wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
-
Experimental Workflow for Plaque Reduction Assay:
Caption: Workflow for the Plaque Reduction Assay.
Reporter Gene Assay
Reporter gene assays provide a sensitive and quantitative method for measuring viral gene expression and replication.[12][13]
Principle: A recombinant virus is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein - GFP) upon infection and replication in a host cell.[12][14] The activity of the reporter protein, which can be easily measured, is directly proportional to the level of viral replication. An antiviral compound will inhibit viral replication, leading to a decrease in the reporter signal.
Protocol:
-
Cell Seeding:
-
Seed HepG2-NTCP cells (or a similar cell line that supports robust HBV infection) in a white, opaque 96-well plate suitable for luminescence measurements.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 2-4 hours.
-
-
Infection:
-
Infect the cells with an HBV luciferase reporter virus at a predetermined MOI.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ Luciferase Assay System).
-
Read the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each concentration of this compound relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
HBV Life Cycle and this compound Mechanism of Action:
Caption: HBV life cycle and the inhibitory action of this compound.
References
- 1. This compound |CAS:1793063-59-8 Probechem Biochemicals [probechem.com]
- 2. | BioWorld [bioworld.com]
- 3. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|HEC-72702;HEC 72702 [dcchemicals.com]
- 5. Impact of this compound chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pblassaysci.com [pblassaysci.com]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of HEC72702 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
HEC72702 is a novel and potent inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] As a promising therapeutic candidate for chronic hepatitis B (CHB), robust and reliable analytical methods for the accurate quantification of this compound in biological matrices are essential for pharmacokinetic (PK) studies, toxicokinetic evaluations, and clinical trial monitoring.[1] This document provides a detailed application note and a representative protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for bioanalytical quantification due to its high sensitivity, selectivity, and accuracy.
While a specific, validated analytical method for this compound is not publicly available, this document outlines a comprehensive approach based on established principles of bioanalytical method development and validation for small molecules.
Mechanism of Action: Inhibition of HBV Capsid Assembly
This compound targets a critical step in the hepatitis B virus lifecycle: the assembly of the viral capsid. The HBV capsid, or core, is a protein shell that encapsidates the viral genome. The proper formation of this capsid is crucial for viral replication and maturation. This compound acts as a capsid assembly modulator (CAM), interfering with the protein-protein interactions necessary for the formation of a stable capsid. This disruption leads to the formation of aberrant, non-functional capsids, thereby inhibiting the production of new infectious virus particles.
Representative Bioanalytical Method for this compound Quantification
This section details a hypothetical, yet scientifically sound, LC-MS/MS method for the quantification of this compound in human plasma.
Scope
This method is intended for the quantitative determination of this compound in human plasma over a specified concentration range. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma using protein precipitation. The resulting extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of this compound to the IS with a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar compound, such as a stable isotope-labeled this compound, is recommended.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation and Conditions
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer is required. The following are representative conditions:
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
Experimental Protocols
5.1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., DMSO or Methanol).
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 1 - 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
5.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject the sample into the LC-MS/MS system.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples.
-
Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.
-
Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Table 4: Representative Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤15% |
| Stability | Within ±15% of the initial concentration |
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables.
Table 5: Example Pharmacokinetic Data Summary
| Subject ID | Time (hr) | This compound Concentration (ng/mL) |
| 001 | 0 (Pre-dose) | BQL (Below Quantitation Limit) |
| 001 | 0.5 | 150.2 |
| 001 | 1 | 325.8 |
| 001 | 2 | 580.1 |
| 001 | 4 | 450.6 |
| 001 | 8 | 210.3 |
| 001 | 12 | 95.7 |
| 001 | 24 | 25.1 |
Conclusion
The described LC-MS/MS method provides a robust framework for the quantification of this compound in biological samples. Proper validation of this method is crucial to ensure the generation of high-quality data to support the preclinical and clinical development of this promising anti-HBV therapeutic. The provided protocols and parameters should be optimized and validated in the specific laboratory setting where the analysis will be performed.
References
Application Notes and Protocols for Studying HEC72702 Resistance Mutations in Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. Antiviral therapy is a cornerstone of management, but the emergence of drug-resistant mutations can lead to treatment failure. HEC72702 is a novel investigational agent for the treatment of chronic hepatitis B. Understanding the mechanisms of potential resistance to this compound is crucial for its clinical development and for designing strategies to mitigate the impact of resistance.
These application notes provide a comprehensive overview and detailed protocols for the in vitro study of this compound resistance mutations in HBV. The described methodologies will enable researchers to select, identify, and characterize HBV variants with reduced susceptibility to this compound, providing critical data for drug development and clinical application.
Generation of this compound-Resistant HBV Mutants in Cell Culture
The primary method for generating drug-resistant HBV mutants in vitro involves long-term culture of HBV-replicating cells in the presence of escalating concentrations of the antiviral agent. This process applies selective pressure, allowing for the outgrowth of viral populations with mutations that confer reduced susceptibility.
Protocol 1: In Vitro Selection of this compound-Resistant HBV in HepG2.2.15 Cells
Objective: To generate HBV variants with reduced susceptibility to this compound through prolonged exposure in a stable HBV-producing cell line.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)[1][2]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (stock solution of known concentration)
-
Cell culture plates (6-well and 96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Initial Dosing: Seed HepG2.2.15 cells in 6-well plates. Once confluent, treat the cells with this compound at a concentration equivalent to its 50% effective concentration (EC50). The EC50 should be predetermined through a dose-response assay.
-
Dose Escalation: Maintain the cells under continuous this compound pressure. Monitor for viral breakthrough, characterized by a rebound in HBV DNA levels in the culture supernatant. Once viral breakthrough is observed, gradually increase the concentration of this compound in a stepwise manner (e.g., 2-fold, 5-fold, 10-fold of the initial EC50).
-
Monitoring Viral Replication: Every 3-4 days, collect the cell culture supernatant for quantification of extracellular HBV DNA using quantitative PCR (qPCR).
-
Subculturing: Passage the cells as needed, always maintaining the selective pressure of this compound.
-
Isolation of Resistant Clones: After several months of culture and significant viral breakthrough at high concentrations of this compound, isolate individual cell clones or harvest the entire cell population for further analysis.
Experimental Workflow for Generating this compound-Resistant HBV
Caption: Workflow for in vitro selection of this compound-resistant HBV mutants.
Genotypic Characterization of this compound-Resistant Mutants
Once a resistant viral population is established, the next step is to identify the specific mutations in the HBV genome that are responsible for the resistance phenotype. This is typically achieved by sequencing the viral polymerase/reverse transcriptase (RT) gene, a common target for nucleos(t)ide analogue inhibitors.[3][4][5]
Protocol 2: HBV DNA Extraction and Sequencing of the Polymerase Gene
Objective: To identify mutations in the HBV polymerase gene from this compound-resistant viral populations.
Materials:
-
Supernatant from this compound-resistant HepG2.2.15 cell cultures
-
Viral DNA extraction kit
-
Primers specific for the HBV polymerase/RT gene
-
Taq DNA polymerase and dNTPs for PCR
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Viral DNA Extraction: Extract HBV DNA from the culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the HBV polymerase/RT gene using specific primers. The PCR product should cover the entire coding sequence of the RT domain.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the size and purity of the amplicon.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Perform Sanger sequencing of the purified PCR product. For clonal analysis, the PCR product can be cloned into a suitable vector, and multiple individual clones can be sequenced to identify linked mutations.
-
Sequence Analysis: Align the obtained sequences with a wild-type HBV reference sequence to identify amino acid substitutions.
Phenotypic Characterization of this compound-Resistant Mutants
Phenotypic analysis is essential to confirm that the identified mutations indeed confer resistance to this compound and to assess their impact on viral replication fitness.[6][7] This involves introducing the identified mutations into a wild-type HBV backbone and evaluating the susceptibility of the mutant virus to the drug.
Protocol 3: Site-Directed Mutagenesis and Phenotypic Susceptibility Assay
Objective: To confirm the role of identified mutations in conferring this compound resistance and to determine their effect on viral replication.
Materials:
-
Plasmid containing a replication-competent, wild-type HBV genome (e.g., a 1.2-mer or 1.3-mer construct)
-
Site-directed mutagenesis kit
-
HepG2 or Huh7 cells (HBV-negative human hepatoma cell lines)[1][2]
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Reagents for HBV DNA and RNA analysis (qPCR, Southern blot, Northern blot)
Procedure:
-
Site-Directed Mutagenesis: Introduce the mutations identified in the genotypic analysis into the wild-type HBV plasmid using a site-directed mutagenesis kit. Sequence the plasmid to confirm the presence of the desired mutation and the absence of off-target mutations.
-
Cell Transfection: Transfect HepG2 or Huh7 cells with the wild-type and mutant HBV plasmids.
-
Drug Susceptibility Assay: After transfection, treat the cells with a range of concentrations of this compound.
-
Analysis of Viral Replication: After several days of treatment, harvest the cells and supernatant.
-
Quantify extracellular HBV DNA in the supernatant by qPCR.
-
Analyze intracellular HBV replicative intermediates by Southern blotting.
-
Measure intracellular HBV RNA transcripts by Northern blotting or RT-qPCR.
-
-
Data Analysis: Calculate the EC50 value for this compound against both wild-type and mutant HBV. The fold-change in EC50 for the mutant relative to the wild-type indicates the level of resistance. Assess the replication capacity of the mutant virus in the absence of the drug relative to the wild-type.
Phenotypic Characterization Workflow
Caption: Workflow for the phenotypic characterization of this compound resistance mutations.
Data Presentation
Quantitative data from the phenotypic analysis should be summarized in a clear and structured table to facilitate comparison between wild-type and mutant viruses.
| HBV Variant | EC50 of this compound (nM) | Fold-Change in EC50 | Replication Capacity (% of Wild-Type) |
| Wild-Type | 1.0 | 100% | |
| Mutant 1 | |||
| Mutant 2 | |||
| ... |
Potential Signaling Pathways Involved in HBV Replication
While direct-acting antivirals like this compound are expected to target viral proteins, understanding the host signaling pathways involved in the HBV life cycle can provide context for potential indirect mechanisms of action or resistance.
HBV Life Cycle and Host Interaction
Caption: Simplified overview of the HBV life cycle within a hepatocyte.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the systematic investigation of this compound resistance in HBV. By generating, identifying, and characterizing resistant mutants, researchers can gain valuable insights into the mechanism of action of this compound, predict potential clinical resistance profiles, and inform the development of next-generation antiviral strategies. A thorough understanding of resistance is paramount to the successful clinical implementation of new anti-HBV therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro models for studying hepatitis B virus drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HBV Capsid Assembly Dynamics with HEC72702
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection is a major global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The assembly of the viral capsid, a crucial step in the HBV life cycle, presents a promising target for antiviral therapies. HEC72702 is a novel and potent small-molecule inhibitor of HBV capsid assembly. It belongs to the class of capsid assembly modulators (CAMs) that interfere with the formation of functional viral capsids. These application notes provide detailed information and protocols for utilizing this compound as a tool to study the dynamics of HBV capsid assembly.
This compound is a derivative of the clinical candidate GLS4 and exhibits improved pharmacokinetic properties and a better safety profile. Notably, the (R,R)-enantiomer of this compound has been identified as the more potent inhibitor of the HBV capsid dimer, highlighting the importance of stereochemistry in its antiviral activity.[1] This document will guide researchers in the effective use of this compound for investigating HBV capsid assembly, a critical process for the viral life cycle.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound and its predecessor, GLS4, providing key quantitative metrics for researchers.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 (HBV DNA reduction) | 0.039 µM | Not Specified | [1] |
| IC50 (hERG inhibition) | > 30 µM | Not Specified | [1] |
| IC50 (HBV capsid assembly quenching) | 0.14 nM | Not Specified | [1] |
| IC50 (CYP enzyme induction) | > 10 µM | Six major enzymes | [1] |
Table 2: In Vitro and In Vivo Activity of GLS4 (Predecessor to this compound)
| Parameter | Value | Cell Line/Assay/Model | Reference |
| EC50 (Wild-type HBV) | 1 nM | HepG2.2.15 cells | [2] |
| EC50 (Lamivudine-resistant HBV) | 10-20 nM | Not Specified | [2] |
| EC50 (Telbivudine-resistant HBV) | 10-20 nM | Not Specified | [2] |
| EC50 (Entecavir-resistant HBV) | 10-20 nM | Not Specified | [2] |
| CC50 (Primary human hepatocytes) | 115 µM | Primary human hepatocytes | [3] |
| CC50 (HepAD38 cells) | 26 µM | HepAD38 cells | [3] |
| Viral Load Reduction (in vivo) | > 2-log | Hydrodynamic-injected HBV mouse model | [4] |
Mechanism of Action
This compound functions as a capsid assembly modulator (CAM). It binds to a hydrophobic pocket at the interface between HBV core protein (Cp) dimers. This binding event is thought to induce a conformational change in the Cp dimers, accelerating the kinetics of capsid assembly. However, this rapid assembly process is often aberrant, leading to the formation of empty or improperly formed capsids that are unable to package the viral pregenomic RNA (pgRNA) and polymerase complex. This disruption of the normal assembly pathway effectively inhibits the production of infectious viral particles.
Caption: Mechanism of this compound action on HBV capsid assembly.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on HBV capsid assembly are provided below.
Fluorescence Quenching Assay for Capsid Assembly Kinetics
This assay monitors the change in fluorescence of a dye-labeled HBV core protein to measure the kinetics of capsid assembly. The self-quenching of the fluorophore upon assembly provides a real-time readout.
Materials:
-
Purified, assembly-competent HBV core protein (e.g., Cp149)
-
Fluorescent dye (e.g., BODIPY-FL maleimide)
-
This compound stock solution (in DMSO)
-
Assembly buffer (e.g., 50 mM HEPES, pH 7.5)
-
High salt buffer for inducing assembly (e.g., Assembly buffer with 2 M NaCl)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Labeling of Core Protein:
-
Reduce the core protein with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Remove DTT using a desalting column equilibrated with assembly buffer.
-
Immediately react the protein with a 20-fold molar excess of the maleimide-conjugated fluorescent dye overnight at 4°C in the dark.
-
Remove unreacted dye using a desalting column.
-
Determine the protein concentration and labeling efficiency spectrophotometrically.
-
-
Assembly Reaction:
-
Prepare a reaction mixture containing the labeled core protein at a final concentration of 5-10 µM in assembly buffer.
-
Add this compound to the desired final concentrations (e.g., in a dose-response manner). Include a DMSO-only control.
-
Pre-incubate the mixture for 30 minutes at room temperature to allow for compound binding.
-
Initiate the assembly by adding the high salt buffer to achieve a final NaCl concentration that induces assembly (e.g., 150-300 mM).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL) at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-2 hours).
-
Normalize the fluorescence data, with the initial fluorescence representing 0% assembly and the fluorescence of a fully disassembled control (no salt) representing 100%.
-
Plot the percentage of assembly versus time to obtain kinetic curves.
-
Compare the kinetics of assembly in the presence of this compound to the DMSO control to determine its effect on the rate and extent of capsid formation.
-
Caption: Workflow for the fluorescence quenching assay.
Size Exclusion Chromatography (SEC) for Analysis of Assembly Products
SEC separates molecules based on their size, allowing for the quantification of assembled capsids versus unassembled dimers.
Materials:
-
Purified HBV core protein (Cp149)
-
This compound stock solution (in DMSO)
-
Assembly buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
SEC column (e.g., Superose 6)
-
HPLC or FPLC system with a UV detector
Protocol:
-
Assembly Reaction:
-
Prepare assembly reactions as described in the fluorescence quenching assay protocol (steps 2.1-2.3), but with unlabeled core protein.
-
Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
SEC Analysis:
-
Equilibrate the SEC column with assembly buffer.
-
Inject a defined volume of the assembly reaction onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Assembled capsids will elute in the void volume or early fractions, while unassembled dimers will elute later.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the capsid and dimer fractions.
-
Calculate the percentage of assembled capsids for each condition.
-
Compare the results from this compound-treated samples to the DMSO control to determine the effect of the compound on the equilibrium of capsid assembly.
-
Caption: Workflow for Size Exclusion Chromatography.
Transmission Electron Microscopy (TEM) for Visualization of Assembly Products
TEM allows for the direct visualization of the morphology of the assembled particles, revealing whether this compound induces the formation of normal capsids or aberrant structures.
Materials:
-
Assembly reaction products (from SEC or separate reactions)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Glow discharger
-
Transmission electron microscope
Protocol:
-
Sample Preparation:
-
Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Apply a small volume (e.g., 3-5 µL) of the assembly reaction product to the grid for 1-2 minutes.
-
Blot away the excess sample with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Stain the grid by floating it on a drop of the negative stain solution for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope at an appropriate magnification.
-
Acquire images of the stained particles.
-
-
Analysis:
-
Analyze the images to determine the morphology of the assembly products.
-
Compare the structures formed in the presence of this compound to those from the control reaction to identify any compound-induced aberrations in capsid morphology (e.g., oversized particles, broken shells, or non-capsid polymers).
-
Caption: Workflow for Transmission Electron Microscopy.
Conclusion
This compound is a valuable tool for probing the intricacies of HBV capsid assembly. The quantitative data and detailed protocols provided in these application notes will enable researchers to effectively utilize this compound to investigate the dynamics of capsid formation, validate it as a potential therapeutic agent, and further elucidate the molecular mechanisms underlying HBV replication. The combination of kinetic, equilibrium, and imaging-based assays will provide a comprehensive understanding of how this compound and other capsid assembly modulators function.
References
- 1. A pocket-factor–triggered conformational switch in the hepatitis B virus capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Changes in the Hepatitis B Virus Core Protein Are Consistent with a Role for Allostery in Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HEC72702 In Vitro Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for overcoming solubility challenges with the novel Hepatitis B Virus (HBV) capsid inhibitor, HEC72702, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and orally active inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] Its primary mechanism of action is to interfere with the correct formation of the viral capsid, which is an essential step in the HBV replication cycle. This disruption prevents the proper encapsidation of the viral genome, thereby inhibiting the production of new infectious virus particles.
Q2: What is the known solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). Commercially available data indicates a solubility of 10 mM in DMSO. Its solubility in aqueous solutions like PBS and cell culture media is expected to be low due to its hydrophobic nature.
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro studies?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro applications.
Q4: What is the maximum concentration of DMSO that can be safely used in cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, including the commonly used HepG2.2.15 cell line for HBV research, a final DMSO concentration of less than 0.5% (v/v) is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent-specific effects.
Q5: My this compound precipitates when I add it to my cell culture medium. What should I do?
A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Please refer to the detailed "Troubleshooting Guide" section below for a step-by-step approach to resolve this issue.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media and provides practical solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | Solvent Shock: Rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution. | 1. Use a Stepwise Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a small volume of media or PBS. Then, add this intermediate dilution to the final volume. 2. Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| Precipitate forms over time during incubation. | Exceeding Solubility Limit at 37°C: The concentration of this compound in the final medium may be at or above its solubility limit under incubation conditions (37°C, 5% CO2). | 1. Lower the Final Concentration: Perform a dose-response experiment to determine the highest concentration of this compound that remains soluble for the duration of your assay. 2. Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. |
| Inconsistent results between experiments. | Incomplete Dissolution of Stock Solution: The initial 10 mM DMSO stock may not be fully dissolved, or the compound may have precipitated out during storage. | 1. Ensure Complete Dissolution: Before each use, visually inspect the DMSO stock for any precipitate. If present, gently warm the vial to 37°C and vortex until the solution is clear. 2. Proper Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
This compound Solubility Profile
| Solvent | Concentration | Appearance | Notes |
| DMSO | 10 mM | Clear Solution | Recommended for stock solution preparation. |
| Ethanol (100%) | Likely Low | To be determined empirically | May be a suitable alternative solvent for stock solutions, but final concentration in media must be kept low (<0.5%). |
| PBS (pH 7.4) | Poor/Insoluble | Likely a suspension or precipitate | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Medium | Poor/Insoluble | Prone to precipitation | The final working concentration should be carefully determined to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (MW: 581.45 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (37°C)
Procedure for 10 mM Stock Solution:
-
Weigh out 5.81 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Procedure for Preparing Working Solutions in Cell Culture Medium (Example: 10 µM):
-
Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution and ensure it is fully dissolved.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Gently pipette to mix.
-
In a separate tube containing 900 µL of pre-warmed cell culture medium, add 100 µL of the 100 µM intermediate solution to achieve the final 10 µM concentration. Gently mix.
-
-
Direct Dilution (Use with caution):
-
Add 1 µL of the 10 mM stock solution directly to 999 µL of pre-warmed cell culture medium while gently vortexing.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Protocol 2: In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol outlines a general procedure to assess the antiviral activity of this compound by measuring the reduction in secreted HBV DNA.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (DMEM, 10% FBS, G418)
-
This compound working solutions
-
96-well cell culture plates
-
Reagents for DNA extraction and qPCR
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Incubate the cells at 37°C and 5% CO2 for 24 hours to allow for attachment.
-
Prepare a serial dilution of this compound working solutions in pre-warmed complete medium. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
After 24 hours, remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 3-6 days. The medium can be replaced with fresh compound-containing medium every 2-3 days if desired.
-
After the incubation period, collect the cell culture supernatant.
-
Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.
-
Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of HBV DNA reduction against the log of the compound concentration.
Mandatory Visualization
HBV Capsid Assembly and Inhibition by this compound
Caption: HBV capsid assembly pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Assessing this compound Solubility
Caption: Workflow for determining the maximum soluble concentration of this compound.
References
troubleshooting HEC72702 inconsistent results in antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HEC72702 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] It belongs to a class of molecules that target the HBV core protein, interfering with the formation of the viral capsid, a crucial step in the viral replication cycle.[1] Studies have shown that the chirality of this compound can influence its binding affinity to the HBV capsid dimer.[2] Specifically, the (R,R)-enantiomer of this compound has demonstrated higher inhibitory potency against the hepatitis B virus capsid compared to the (R,S)-enantiomer.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage: The compound should be stored at -20°C as a powder and at -80°C when in solvent.[3] It is important to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Handling: Avoid inhalation, and contact with eyes and skin.[3] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Handle the compound in a well-ventilated area or under an exhaust hood.[3]
Q3: At what concentration should I test this compound?
The optimal concentration of this compound will vary depending on the specific cell line, virus strain, and assay conditions. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) in your system. A previous study on a related compound, GLS4, and its analogues provides some context for typical concentrations used in such experiments.[1]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in antiviral assays can arise from various factors, from compound stability to experimental technique. This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no antiviral activity | Compound Degradation: Improper storage or handling may lead to the degradation of this compound. | Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solvent) and protected from light and moisture.[3] Prepare fresh stock solutions for each experiment. |
| Incorrect Stereoisomer: The antiviral activity of this compound is stereospecific. The (R,R)-enantiomer is more potent than the (R,S)-enantiomer.[2] | Verify the chirality of the this compound batch being used. | |
| Suboptimal Assay Conditions: Cell density, multiplicity of infection (MOI), and incubation times can significantly impact results. | Optimize these parameters for your specific cell line and virus. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents. |
| Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can respond inconsistently. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Unexpected Cytotoxicity | Compound Concentration Too High: this compound may exhibit cytotoxicity at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent control in your experiments. |
Experimental Protocols
General Antiviral Assay Workflow
This is a generalized workflow for assessing the antiviral activity of this compound. Specific details will need to be optimized for your experimental system.
Caption: A generalized workflow for conducting an antiviral assay with this compound.
Troubleshooting Logic for Inconsistent Results
This diagram outlines a logical approach to troubleshooting inconsistent antiviral assay results.
Caption: A decision-making flowchart for troubleshooting inconsistent antiviral assay results.
Signaling Pathways
While the direct mechanism of this compound is the inhibition of HBV capsid assembly, understanding the broader context of the viral life cycle is important for assay design and data interpretation.
Caption: Simplified overview of the Hepatitis B Virus (HBV) life cycle, highlighting the capsid assembly step targeted by this compound.
References
- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of this compound chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|1793063-59-8|MSDS [dcchemicals.com]
optimizing HEC72702 concentration for maximum HBV inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing HEC72702 to achieve maximum Hepatitis B Virus (HBV) inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HBV?
A1: this compound is a novel, potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] It belongs to the class of molecules known as capsid assembly modulators (CAMs). The primary mechanism of action of this compound is to interfere with the proper formation of the viral capsid, a crucial component for HBV replication. By binding to HBV core protein dimers, it misdirects their assembly, leading to the formation of non-functional capsids that are devoid of the viral genetic material (pregenomic RNA).[3][4] This disruption of capsid assembly effectively halts the viral replication cycle.
Q2: What is the optimal concentration of this compound for HBV inhibition in vitro?
A2: The optimal concentration of this compound for HBV inhibition is dependent on the specific cell line and experimental conditions. However, studies have shown potent anti-HBV activity in the nanomolar range. For instance, in HepG2.2.15 cells, this compound has demonstrated an EC50 value for HBV DNA reduction of approximately 0.039 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the cytotoxicity profile of this compound?
A3: this compound has been shown to have a favorable cytotoxicity profile. For example, it has an hERG IC50 of greater than 30 µM, indicating low cardiac risk.[5] Furthermore, it displayed low cytotoxicity in cellular assays.[6] As with any compound, it is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments to establish a therapeutic window.
Q4: In which cell lines has this compound been tested for anti-HBV activity?
A4: While the primary publication does not specify all cell lines, the HepG2.2.15 cell line, which stably expresses HBV, is a commonly used and relevant model for in vitro anti-HBV studies and was used in the evaluation of this compound's activity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in HBV inhibition results | Inconsistent cell health or seeding density. | Ensure consistent cell passage number, viability, and seeding density across all experimental plates. |
| Instability of this compound in culture medium. | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. | |
| Lower than expected HBV inhibition | Suboptimal concentration of this compound. | Perform a dose-response curve to identify the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Degradation of the compound. | Store this compound stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. | |
| Observed cytotoxicity at expected therapeutic concentrations | Cell line is particularly sensitive to the compound. | Perform a thorough cytotoxicity assay (e.g., MTT or CellTiter-Glo) to accurately determine the CC50 in your cell line and adjust the working concentration accordingly. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Inconsistent capsid assembly inhibition in biochemical assays | Incorrect protein concentration or buffer conditions. | Optimize the concentration of HBV core protein and ensure the buffer composition (pH, salt concentration) is appropriate for capsid assembly. |
| Aggregation of the compound. | Check the solubility of this compound in the assay buffer. Consider using a small amount of DMSO to aid solubility, ensuring the final concentration does not affect the assay. |
Quantitative Data Summary
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 (HBV DNA reduction) | 0.039 µM | HepG2.2.15 cells | [5] |
| hERG IC50 | > 30 µM | N/A | [5] |
| CYP Inhibition (IC50) | > 10 µM | Six major enzymes | [5] |
| HBV Capsid Assembly Quenching (IC50) | 0.14 nM | Biochemical Assay | [5] |
Experimental Protocols
Protocol 1: In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells
1. Cell Seeding:
-
Culture HepG2.2.15 cells in appropriate growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418).
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).
3. Incubation:
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.
-
On day 4, replace the medium with fresh medium containing the respective concentrations of this compound and incubate for another 4 days.
4. Quantification of Extracellular HBV DNA:
-
After 8 days of treatment, collect the cell culture supernatant.
-
Purify viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
5. Data Analysis:
-
Calculate the percentage of HBV DNA reduction for each concentration compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
2. Compound Treatment:
-
Treat the cells with serial dilutions of this compound, similar to the anti-HBV assay.
-
Include a "cells only" control (with medium) and a "medium only" blank.
3. Incubation:
-
Incubate the plates for the same duration as the anti-HBV assay (e.g., 8 days) at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
5. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Caption: Mechanism of Action of this compound in the HBV Lifecycle.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Development of novel hepatitis B virus capsid inhibitor using in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of HEC72702 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of HEC72702 in cellular models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] It targets the HBV core protein, interfering with the formation of the viral capsid, which is an essential step in the viral life cycle.[1] The specific chirality of this compound, (R,R)-HEC72702, has been shown to be crucial for its high inhibitory potency against the HBV capsid dimer.[2]
Q2: Are there any known off-target effects of this compound?
Based on publicly available information, this compound was developed to have an improved safety profile over its predecessor, GLS4.[3] Specifically, it was designed to have reduced activity on the hERG channel and decreased induction of cytochrome P450 (CYP) enzymes.[3] While comprehensive off-target screening data in various cellular models is not extensively published, studies have indicated a lack of induction for specific CYP enzymes.[3]
Q3: How does this compound affect cytochrome P450 (CYP) enzymes?
This compound has been shown to not induce the expression of several key drug-metabolizing enzymes.[3] This is a significant improvement over earlier compounds and suggests a lower potential for drug-drug interactions mediated by these enzymes.
Troubleshooting Guide
Issue: I am observing unexpected phenotypic changes in my cellular model after treatment with this compound that do not seem related to HBV capsid inhibition.
Possible Cause: This could potentially be due to an off-target effect of this compound in your specific cellular model. While this compound has a refined safety profile, all small molecules have the potential for off-target interactions that can be cell-type dependent.[4]
Suggested Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that this compound is exhibiting its expected on-target effect in your model (i.e., inhibition of HBV replication or capsid formation if applicable). This can help to confirm that the compound is active and that the unexpected phenotype is not due to an inactive compound or experimental artifact.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. Off-target effects can sometimes occur at higher concentrations than the on-target effect.
-
Use of Controls:
-
Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help to distinguish between effects caused by the specific pharmacophore of this compound and non-specific effects of the chemical scaffold.[5]
-
Positive Control: Use a compound with a known off-target effect that produces a similar phenotype to what you are observing. This can help to hypothesize the potential off-target pathway.
-
-
Literature Review: Although specific off-target data for this compound is limited, review literature on related dihydropyrimidine-based compounds or other HBV capsid inhibitors for any reported off-target activities.
-
Off-Target Profiling: Consider using commercially available off-target screening panels (e.g., kinase panels, GPCR panels) to identify potential unintended molecular targets of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the interaction of this compound with CYP enzymes.
| Enzyme | Concentration | Result | Reference |
| CYP1A2 | 10 µM | No induction observed | [3] |
| CYP3A4 | 10 µM | No induction observed | [3] |
| CYP2B6 | 10 µM | No induction observed | [3] |
Experimental Protocols
Protocol: Assessing CYP Enzyme Induction in a Cellular Model (e.g., primary human hepatocytes)
-
Cell Culture: Plate primary human hepatocytes in appropriate culture medium and allow them to attach and form a monolayer.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO) and a known positive control inducer for each CYP enzyme (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4, phenobarbital for CYP2B6).
-
Incubation: Incubate the cells for 24-72 hours to allow for potential enzyme induction.
-
RNA Isolation and qRT-PCR: At the end of the incubation period, lyse the cells and isolate total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of CYP1A2, CYP3A4, and CYP2B6. Normalize the expression to a stable housekeeping gene.
-
Enzyme Activity Assay: Alternatively, or in addition, measure the catalytic activity of the CYP enzymes using specific probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4, bupropion for CYP2B6). Incubate the treated cells with the probe substrate and measure the formation of the corresponding metabolite using LC-MS/MS.
-
Data Analysis: Compare the mRNA levels or enzyme activity in this compound-treated cells to the vehicle control. A significant increase indicates enzyme induction.
Visualizations
Caption: On-target mechanism of this compound in the HBV lifecycle.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Conceptual diagram of on-target vs. potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of this compound chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Oral Bioavailability of HEC72702
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HEC72702. While initial studies indicate that this compound, a novel Hepatitis B Virus (HBV) capsid inhibitor, demonstrates good systemic exposure and high oral bioavailability, researchers may encounter challenges with specific formulations, salt forms, or in certain preclinical models[1]. This guide offers potential strategies and experimental protocols to address such issues.
Frequently Asked Questions (FAQs)
Q1: My in-vivo study shows low oral bioavailability for this compound, contrary to published data. What are the potential reasons?
A1: Several factors could contribute to this discrepancy:
-
Solid-State Properties: The crystalline form (polymorphism) or salt form of this compound you are using may have different solubility and dissolution characteristics than the one used in initial studies.
-
Formulation: The vehicle or excipients used to formulate this compound for oral dosing can significantly impact its absorption. A simple suspension in water, for instance, may not be optimal.
-
Animal Model: Pharmacokinetic parameters can vary significantly between different animal species due to differences in gastrointestinal physiology and metabolism.
-
Analytical Method: Ensure your bioanalytical method is validated and has the required sensitivity and specificity to accurately measure this compound concentrations in plasma.
Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound and why is it important?
A2: The BCS class of this compound is not publicly available. However, based on the strategies often employed for similar compounds, it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding the BCS class is crucial as it helps in selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, enhancing the dissolution rate is the primary goal.
Q3: What are some initial formulation strategies to consider for improving the oral absorption of a poorly soluble compound like this compound?
A3: For a compound with potentially low solubility, several formulation strategies can be explored:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate[2][3].
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.
-
Use of Co-solvents and Surfactants: These can help to wet the drug particles and increase their solubility in the gastrointestinal fluids.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs[4][5].
Troubleshooting Guide
Issue: Low and Variable Oral Exposure of this compound in Preclinical Studies
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound.
Step 1: Physicochemical Characterization
Before proceeding with complex formulations, it is essential to characterize the physicochemical properties of your this compound batch.
| Parameter | Importance | Recommended Experiment |
| Solubility | Determines the dissolution rate. | Determine the aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract. |
| Permeability | Indicates the ability of the drug to cross the intestinal membrane. | Use in-vitro models like Caco-2 permeability assays. |
| Solid Form | Different polymorphs can have different solubilities and stabilities. | Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| LogP | Indicates the lipophilicity of the drug. | Determine the octanol-water partition coefficient. |
Step 2: Formulation Development Workflow
The following workflow can guide your formulation development efforts.
Caption: Formulation development workflow for improving oral bioavailability.
Step 3: Advanced Formulation Techniques
If simple formulations do not yield the desired results, consider more advanced approaches.
| Formulation Technique | Description | Key Advantages |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state. | Significantly increases aqueous solubility and dissolution rate[3]. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media[4][5]. | Enhances solubility and can facilitate lymphatic transport, potentially reducing first-pass metabolism[5]. |
| Nanocrystals | Crystalline drug particles with a size in the nanometer range. | Increases surface area, leading to faster dissolution[2]. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®).
-
Solvent System: Identify a common solvent for both this compound and the selected polymer (e.g., methanol, acetone).
-
Dissolution: Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying.
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Characterize the ASD for amorphicity (XRPD), drug content (HPLC), and dissolution performance.
Protocol 2: In-vitro Dissolution Testing of an ASD Formulation
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare a dissolution medium that mimics the relevant gastrointestinal fluid (e.g., Simulated Gastric Fluid without pepsin, pH 1.2; or Fasted State Simulated Intestinal Fluid, pH 6.5).
-
Test Conditions: Set the paddle speed to 50-75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Sample Introduction: Introduce a known amount of the ASD formulation into the dissolution vessel.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC method.
-
Data Comparison: Compare the dissolution profile of the ASD to that of the unformulated this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key factors influencing the oral bioavailability of a drug.
Caption: Factors influencing oral drug bioavailability.
This technical support center provides a starting point for addressing potential oral bioavailability challenges with this compound. For further assistance, please consult relevant literature on formulation science and pharmacokinetics.
References
- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Enhanced Bioavailability of AC1497, a Novel Anticancer Drug Candidate, via a Self-Nanoemulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Scaling Up Complex Heterocyclic Molecule Synthesis
Disclaimer: The following technical support guide is a generalized resource based on common challenges encountered during the scale-up of complex heterocyclic molecule synthesis in the pharmaceutical industry. Due to the proprietary nature of drug development, specific synthesis details for HEC72702 are not publicly available. This guide is intended to provide general troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on similar complex molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of a multi-step synthesis of a complex heterocyclic molecule.
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Lower than expected yield in a key reaction step after scaling up. | - Inefficient mixing or heat transfer in larger reactors.[1] - Changes in reagent addition rates. - Sensitivity of the reaction to trace impurities in larger batches of starting materials. | - Mixing: Characterize the mixing efficiency of the larger reactor and adjust agitation speed. Consider using baffles or different impeller designs. - Heat Transfer: Model the heat transfer characteristics of the new vessel. Use a jacketed reactor with precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the temperature.[] - Reagent Quality: Re-qualify starting materials at the new batch size. Test for trace impurities that might inhibit the reaction or catalyze side reactions. |
| Inconsistent product purity; new impurities detected. | - Longer reaction times or higher temperatures in larger vessels leading to degradation or side reactions.[3] - "Hot spots" in the reactor due to poor mixing.[1] - Different impurity profiles in raw materials from new suppliers for the larger scale.[1] | - Reaction Kinetics: Re-evaluate the reaction kinetics at the intended scale. Shorter reaction times or lower temperatures may be necessary. - Impurity Profiling: Identify the new impurities by analytical techniques (e.g., LC-MS, NMR). Conduct stress testing on the desired product to understand its degradation pathways. - Supplier Qualification: Thoroughly vet and qualify all raw material suppliers for the scaled-up process.[1] |
| Difficulty in product isolation and purification. | - Changes in crystal form (polymorphism) at a larger scale, affecting filtration.[3] - Product precipitating as an oil or fine powder that is difficult to filter. - Over-saturation of the purification column. | - Crystallization: Conduct a polymorph screen and develop a robust crystallization process that consistently produces the desired crystal form.[3] Control cooling rates and agitation. - Filtration: Optimize the filtration process by adjusting pressure, temperature, and filter media. Consider using a filter press for larger volumes. - Chromatography: Re-optimize the chromatographic purification method for the larger scale. Ensure the column is not overloaded and that the mobile phase composition is consistent. |
| Product instability during storage or in solution. | - Presence of residual solvent or impurities that catalyze degradation. - Exposure to light, oxygen, or incompatible materials. - Inherent instability of the molecule. | - Drying: Ensure the final product is thoroughly dried to remove all residual solvents. - Storage Conditions: Store the compound under inert gas (nitrogen or argon), protected from light, and at a recommended temperature (e.g., -20°C for powder, -80°C in solvent).[4] - Forced Degradation Studies: Perform studies to understand the molecule's sensitivity to heat, light, pH, and oxidation. |
Frequently Asked Questions (FAQs)
Q1: Our synthesis works perfectly at the 1-gram scale, but we are facing multiple issues at the 100-gram scale. Why is this happening?
A1: Scaling up a chemical synthesis is rarely a linear process.[5] Issues that are negligible at a small scale can become significant at a larger scale.[5][6] Key factors that change with scale include:
-
Surface Area to Volume Ratio: This decreases as the reactor size increases, affecting heat transfer. Exothermic reactions that were easily controlled in a small flask can become hazardous in a large reactor.[]
-
Mixing Efficiency: Achieving homogenous mixing is more challenging in larger vessels, which can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and impurities.[1]
-
Addition Times: The time it takes to add reagents is longer at scale, which can alter the reaction kinetics and impurity profile.
Q2: What are the critical safety considerations when scaling up a synthesis?
A2: Safety is paramount. A thorough safety review should be conducted before any scale-up. Key considerations include:
-
Thermal Hazards: Understand the heat of reaction (exothermicity) for each step. A reaction that simply warms a flask at a small scale could lead to a dangerous runaway reaction in a large reactor.[]
-
Reagent Toxicity and Handling: Handling larger quantities of toxic or corrosive reagents requires appropriate personal protective equipment (PPE), ventilation (e.g., fume hoods or ventilated enclosures), and spill containment procedures.[4]
-
Pressure Changes: Be aware of any steps that may generate gas and lead to a pressure buildup in a closed system.
Q3: How can we control for polymorphism in our final product during scale-up?
A3: Polymorphism, the ability of a compound to exist in different crystal forms, is a major challenge.[3] Different polymorphs can have different solubility, stability, and bioavailability. To control for this:
-
Develop a Robust Crystallization Protocol: Define and control parameters such as solvent system, temperature, cooling rate, and agitation speed.
-
Seeding: Use seeds of the desired polymorph to ensure consistent crystallization.
-
Characterization: Routinely analyze the crystal form of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Q4: What is the role of Process Analytical Technology (PAT) in scaling up synthesis?
A4: PAT involves using in-line analytical tools to monitor a reaction in real-time.[1] This allows for a deeper understanding and better control of the process. For example, an in-situ IR probe could monitor the disappearance of a starting material and the appearance of a product, allowing you to stop the reaction at the optimal time and avoid the formation of degradation products.
Experimental Workflow and Logic Diagrams
Caption: A generalized workflow for scaling up a chemical synthesis from the lab to manufacturing.
Caption: Potential pathways for impurity formation during a chemical reaction scale-up.
References
- 1. This compound|HEC-72702;HEC 72702 [dcchemicals.com]
- 3. US10899791B2 - Method for synthesizing etelcalcetide or salts thereof - Google Patents [patents.google.com]
- 4. This compound | HBV | Ambeed.com [ambeed.com]
- 5. Impact of this compound chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic chemistry. Nanomole-scale high-throughput chemistry for the synthesis of complex molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing HEC72702 cytotoxicity in long-term cell culture
Welcome to the technical support center for HEC72702. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues that may be encountered during long-term in-vitro cell culture experiments with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1] It was developed as a more potent successor to the clinical candidate GLS4, exhibiting an improved pharmacological profile, including reduced hERG activity and decreased induction of CYP enzymes.[1] Its primary on-target effect is the disruption of the HBV lifecycle.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: While this compound was designed for improved safety, all chemical compounds have the potential to exhibit off-target effects and cytotoxicity, particularly at higher concentrations or in long-term culture. The degree of cytotoxicity is often cell-type dependent. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line to establish an appropriate working concentration.[2]
Q3: What are the initial steps to confirm that the observed cell death is caused by this compound?
A3: First, perform a dose-response experiment to establish a clear correlation between the concentration of this compound and the level of cytotoxicity.[2] Second, include a vehicle-only control (e.g., DMSO at the same final concentration used for your highest this compound dose) to rule out solvent toxicity. Finally, ensure your cell cultures are healthy and free from contamination, as these factors can exacerbate cytotoxic effects.
Q4: My cells show significant morphological changes after this compound treatment. What does this indicate?
A4: Morphological changes are common indicators of cellular stress or death.[3] Observe for features of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[4] In contrast, necrosis is often characterized by cell swelling and membrane rupture.[4] These observations can provide initial clues into the mechanism of cell death. Detailed protocols for quantifying apoptosis are provided in Section 3.
Q5: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (cell-growth-inhibiting) effect?
A5: Cytotoxicity involves cell death, while a cytostatic effect only inhibits cell proliferation.[4] Assays like MTT or resazurin measure metabolic activity and can reflect either effect.[5] To specifically measure cell death, use an assay that quantifies membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, or one that identifies apoptotic markers, like Annexin V/Propidium Iodide (PI) staining.[4][6]
Section 2: Troubleshooting Guides
Problem: High variance and poor reproducibility in IC50 determination.
High variability between replicate wells is a common issue that can obscure the true cytotoxic potential of a compound.[7][8] Use the following workflow to diagnose the problem.
Problem: My cells are dying at concentrations of this compound that are much lower than expected.
A: Unexpectedly high cytotoxicity can stem from several sources unrelated to the compound's intrinsic activity.
-
Question: Could my stock solution be at the wrong concentration?
-
Answer: Always verify the molecular weight and re-calculate the concentration of your stock solution. If possible, confirm the concentration using an analytical method. Prepare fresh stock solutions regularly.
-
-
Question: Are my cells unhealthy or stressed?
-
Answer: Stressed cells are more susceptible to chemical insults. Ensure your cells are in the exponential growth phase, are not over-confluent, and are free from mycoplasma contamination. Sub-culture cells for a few passages in antibiotic-free medium if contamination is suspected.
-
-
Question: Is the long-term culture itself causing problems?
-
Answer: In long-term culture, nutrient depletion and waste accumulation can cause cell death. Ensure you are changing the medium, containing the appropriate concentration of this compound, at regular intervals (e.g., every 2-3 days).
-
-
Question: Could the compound be degrading into a more toxic substance?
-
Answer: Some compounds are unstable in culture medium at 37°C. Assess the stability of this compound in your specific medium over the time course of your experiment. This may involve analytical techniques like HPLC.
-
Problem: My MTT and LDH assay results do not agree.
A: This is a common occurrence because the assays measure different cellular events.
| Assay Type | Principle | Measures | Potential for Discrepancy |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9] | Metabolic activity. | A compound could inhibit mitochondrial function without immediately rupturing the cell membrane, leading to a low MTT signal but also a low LDH signal. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[10][11] | Membrane integrity (cell death). | A compound could be cytostatic, halting metabolic activity and proliferation without causing membrane rupture, leading to a low MTT signal but no LDH release. |
| Annexin V/PI | Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells. PI stains the DNA of necrotic or late-apoptotic cells.[12] | Apoptosis and Necrosis. | Provides a more detailed picture of the mode of cell death, which can explain why metabolic activity ceases before membrane integrity is lost. |
Section 3: Experimental Protocols
General Workflow for Assessing this compound Cytotoxicity
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. The effects of chemotherapy on morphology, cellular proliferation, apoptosis and oncoprotein expression in primary breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Refining HEC72702 Treatment Protocols in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HEC72702 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) capsid assembly. It is classified as a capsid assembly modulator (CAM). Its primary mechanism of action is to interfere with the proper formation of the viral capsid, which is essential for viral replication and stability. By binding to the core protein dimers of HBV, this compound induces the formation of aberrant, non-functional capsids, thus preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent DNA synthesis. This disruption of the viral life cycle leads to a reduction in viral load. The (R,R)-enantiomer of this compound has been shown to have higher potency in inhibiting the HBV capsid dimer compared to the (R,S)-enantiomer[1].
Q2: What is the recommended animal model for testing this compound efficacy?
A2: The most commonly cited animal model for evaluating the in vivo efficacy of this compound is the hydrodynamic injection (HDI) HBV mouse model[2]. This model involves the rapid intravenous injection of a large volume of a solution containing an HBV replicon plasmid into the mouse tail vein. This procedure results in the transient transfection of hepatocytes and subsequent HBV replication, mimicking an acute HBV infection. This model is useful for assessing the antiviral activity of compounds like this compound by measuring the reduction in serum HBV DNA levels.
Q3: What is a typical dosage and administration route for this compound in mice?
A3: While specific dosage regimens for this compound are not extensively published, it is known to have high oral bioavailability[2]. Therefore, oral gavage is the preferred route of administration for efficacy studies in mice. A study has reported a viral-load reduction of greater than 2 log in an HDI HBV mouse model, indicating significant in vivo activity[2]. For dose-ranging studies, it is advisable to start with a dose comparable to other oral HBV capsid inhibitors and escalate to determine the optimal dose for efficacy and safety.
Q4: How should this compound be formulated for oral administration in mice?
A4: For preclinical oral formulations, it is crucial to select a vehicle that ensures the solubility and stability of this compound. Common vehicles for oral gavage in mice include aqueous solutions with suspending agents like carboxymethyl cellulose (CMC) or solubilizing agents such as polyethylene glycol (PEG) 400, Tween 80, or Solutol HS-15[3][4]. The final formulation should have a pH between 5 and 9 to minimize gastrointestinal irritation[5]. It is recommended to perform small-scale formulation trials to determine the optimal vehicle for this compound.
Troubleshooting Guides
Issue 1: Variability in Serum HBV DNA Levels in Control Animals
-
Possible Cause: Inconsistent hydrodynamic injection technique.
-
Solution: Ensure the injection volume is consistently 8-10% of the mouse's body weight and the injection is performed rapidly (within 5-8 seconds). Practice the technique to ensure proficiency.
-
-
Possible Cause: Variability in plasmid DNA quality or quantity.
-
Solution: Use a highly purified plasmid preparation with a consistent concentration for all injections. Quantify the plasmid DNA concentration accurately before preparing the injection solution.
-
-
Possible Cause: Mouse strain, age, or gender differences.
-
Solution: Use mice of the same strain, age, and gender for all experimental groups to minimize biological variability.
-
Issue 2: Poor Oral Bioavailability or Inconsistent Drug Exposure
-
Possible Cause: Improper oral gavage technique.
-
Possible Cause: Inadequate drug formulation.
-
Solution: Re-evaluate the formulation vehicle. This compound's solubility and stability in the chosen vehicle should be confirmed. Consider using a different solubilizing or suspending agent.
-
-
Possible Cause: Rapid metabolism of the compound.
-
Solution: While this compound has shown good systemic exposure, individual animal metabolism can vary. If inconsistent exposure is suspected, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific mouse strain.
-
Issue 3: Adverse Events or Toxicity in Treated Animals
-
Possible Cause: High dose of this compound.
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity such as weight loss, lethargy, or ruffled fur.
-
-
Possible Cause: Toxicity of the formulation vehicle.
-
Solution: Review the toxicity profile of the vehicle components. Some vehicles, especially at high concentrations or with repeated administration, can cause adverse effects. Consider using a more inert vehicle.
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: While this compound has a good preclinical safety profile, monitor for any unexpected adverse events. If significant toxicity is observed, consider reducing the dose or frequency of administration. Studies on related compounds like morpholine oleic acid salt have shown some toxicity at high doses in mice[8].
-
Quantitative Data Summary
Since specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for a similar class of HBV capsid assembly modulators to guide experimental design.
Table 1: Representative In Vitro Antiviral Activity of an HBV Capsid Assembly Modulator (JNJ-56136379) [9][10]
| Cell Line | EC50 (nM) |
| HepG2.117 | 54 |
| HBV-infected Primary Human Hepatocytes (PHH) | 93 |
Table 2: Representative In Vivo Efficacy of an HBV Capsid Assembly Modulator in a Mouse Model
| Compound | Animal Model | Dose | Route of Administration | Result | Reference |
| This compound | HDI HBV Mouse | Not Specified | Oral | >2 log reduction in viral load | [2] |
Table 3: Representative Pharmacokinetic Parameters of an Oral Drug in Mice [3][11][12][13]
| Parameter | Value (example) |
| Cmax (ng/mL) | 1257 |
| Tmax (h) | 1.0 |
| Half-life (h) | 1.93 |
| Oral Bioavailability (%) | 6.91 |
Experimental Protocols
Protocol 1: Hydrodynamic Injection (HDI) for Establishing HBV Replication in Mice
Materials:
-
HBV replicon plasmid DNA (e.g., pAAV/HBV1.2)
-
Sterile, endotoxin-free 0.9% saline
-
Male C57BL/6 mice (6-8 weeks old)
-
Insulin syringes with 28-30 gauge needles
-
Heating lamp
Procedure:
-
Prepare the HBV plasmid DNA solution in sterile saline at a concentration that will deliver 10-25 µg of plasmid per mouse in a volume equivalent to 8-10% of the mouse's body weight.
-
Warm the mice under a heating lamp for 5-10 minutes to dilate the tail veins.
-
Restrain the mouse appropriately.
-
Inject the entire volume of the plasmid DNA solution into a lateral tail vein within 5-8 seconds.
-
Monitor the mouse for immediate adverse reactions and allow it to recover.
-
Serum can be collected at various time points post-injection (e.g., day 3, 7, 14) to monitor HBV DNA levels.
Protocol 2: Quantification of Serum HBV DNA by qPCR
Materials:
-
Mouse serum samples
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
HBV-specific primers and probe
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix)
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract viral DNA from 50-100 µL of mouse serum using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in 50-100 µL of elution buffer.
-
Primer and Probe Design: Design or obtain validated primers and a TaqMan probe targeting a conserved region of the HBV genome.
-
Example Primer Set:
-
Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'
-
Reverse Primer: 5'-AGT CCA AGA GTY CCT CTT AAT GTC-3'
-
Probe: 5'-FAM-CCG TGT GCA CTT CGC TTC ACC TCT GC-TAMRA-3'
-
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20-25 µL containing:
-
qPCR master mix (1X)
-
Forward primer (300-900 nM)
-
Reverse primer (300-900 nM)
-
Probe (100-250 nM)
-
Extracted DNA template (5-10 µL)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Generate a standard curve using a serial dilution of a plasmid containing the HBV target sequence. Quantify the HBV DNA copies in the serum samples by comparing their Ct values to the standard curve.
Visualizations
Caption: Mechanism of this compound in disrupting HBV capsid assembly.
Caption: Workflow for evaluating this compound efficacy in an HDI-HBV mouse model.
References
- 1. genomica.uaslp.mx [genomica.uaslp.mx]
- 2. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gadconsulting.com [gadconsulting.com]
- 6. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined chronic toxicity and carcinogenicity studies of morpholine oleic acid salt in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Physiologically Based Pharmacokinetic Modeling of Cefadroxil in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Comparative Pharmacokinetics of High and Low Doses of the Herbicide Propanil in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating HEC72702-Induced hERG Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential HEC72702-induced hERG activity. All guidance is presented in a question-and-answer format to facilitate easy navigation to specific experimental issues.
Strategies to Mitigate Potential this compound-Induced hERG Activity: FAQs
Q1: What is hERG and why is it a concern for compounds like this compound?
A1: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization, the process of resetting the heart muscle after each beat.[1][2] Inhibition of the hERG channel by compounds such as this compound can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This QT prolongation is a significant concern as it can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[2][3] Due to this safety liability, early assessment of a compound's hERG activity is a critical step in drug discovery and development.[1]
Q2: What are the primary medicinal chemistry strategies to mitigate hERG activity of a compound like this compound?
A2: Several structural modifications can be made to a lead compound to reduce its affinity for the hERG channel while aiming to maintain its desired pharmacological activity. These strategies primarily focus on altering the physicochemical properties of the molecule that are commonly associated with hERG binding. Key approaches include:
-
Reducing Lipophilicity: Highly lipophilic (greasy) compounds tend to accumulate in the cell membrane where the hERG channel resides, increasing the local concentration and the likelihood of binding. Decreasing the lipophilicity, often measured as cLogP, can effectively reduce hERG inhibition.
-
Decreasing Basicity (pKa): Many hERG inhibitors are basic amines that are protonated at physiological pH. Lowering the pKa of a basic nitrogen atom can reduce its interaction with the hERG channel pore. This can be achieved by introducing electron-withdrawing groups near the basic center.
-
Introducing Acidic Groups to Form Zwitterions: Incorporating a carboxylic acid or another acidic group into a molecule containing a basic amine can create a zwitterion. This typically reduces lipophilicity and can significantly decrease hERG activity.
-
Removing Aromaticity: Aromatic rings are common features in hERG inhibitors. Replacing an aromatic ring with a non-aromatic, more polar equivalent can disrupt key binding interactions with the channel.
Q3: How early in the drug discovery process should hERG liability for this compound be assessed?
A3: It is highly recommended to assess hERG liability as early as possible in the drug discovery pipeline, ideally during the hit-to-lead and lead optimization stages.[1] Early identification of potential hERG issues allows medicinal chemists to incorporate mitigation strategies into the design of new analogs. This proactive approach can prevent the costly failure of a promising drug candidate in later preclinical or clinical stages. Various in silico models and high-throughput in vitro assays are available for early-stage screening.
Q4: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative and how does it relate to hERG testing for this compound?
A4: The CiPA initiative is a new paradigm in cardiac safety testing that aims to provide a more comprehensive assessment of a drug's proarrhythmic risk than hERG testing alone.[4][5] It recognizes that a compound's effect on other cardiac ion channels (such as sodium and calcium channels) can either exacerbate or mitigate the effects of hERG inhibition.[4] The CiPA approach involves:
-
In vitro testing of the compound's effects on a panel of key cardiac ion channels.
-
Integrating this data into an in silico model of a human ventricular cardiomyocyte to predict the net effect on the cardiac action potential.
-
Confirming the in silico predictions using human stem cell-derived cardiomyocytes (hiPSC-CMs).
For this compound, adopting a CiPA-like approach would provide a more holistic view of its cardiac safety profile beyond a simple hERG IC50 value.
Troubleshooting Guides
Manual Patch-Clamp Electrophysiology
Q1: I am observing a continuous decline in my hERG current amplitude (rundown) during my manual patch-clamp experiment with this compound. What can I do to minimize this?
A1: Current rundown is a common issue in whole-cell patch-clamp recordings. Here are several troubleshooting steps:
-
Check Internal Solution Composition: Ensure your intracellular solution contains ATP (2-5 mM) and GTP (0.1-0.3 mM) to support cellular metabolism and channel function.
-
Use Perforated Patch: If rundown persists, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method keeps the cytoplasm intact, preserving endogenous signaling molecules that can be crucial for maintaining channel activity.
-
Minimize Recording Time: Plan your experiments to be as efficient as possible to reduce the duration of each recording.
-
Monitor Seal Resistance: A deteriorating giga-seal can lead to increased leak currents, which can be mistaken for rundown. Ensure your seal resistance remains high (>1 GΩ) throughout the experiment.
Q2: The IC50 value I'm getting for my positive control (e.g., Cisapride, Dofetilide) is inconsistent with literature values. What could be the cause?
A2: Discrepancies in IC50 values can arise from several factors:
-
Temperature: hERG channel kinetics and drug binding are temperature-sensitive. Ensure your experiments are conducted at a consistent and reported temperature, preferably near physiological temperature (35-37°C).
-
Voltage Protocol: The specific voltage protocol used can influence the conformational state of the channel and, consequently, drug binding. Use a standardized protocol and ensure it is appropriate for assessing hERG inhibition.
-
Cell Passage Number: The expression levels and properties of ion channels can change with increasing cell passage numbers. Use cells within a defined, low passage number range.
-
Solution Exchange: Inadequate solution exchange around the cell can lead to an underestimation of potency. Verify that your perfusion system is working correctly.
Automated Patch-Clamp (APC) Electrophysiology
Q1: I am experiencing a low success rate with cell sealing on my automated patch-clamp system when testing this compound. How can I improve this?
A1: Low sealing success on APC platforms can be due to several factors:
-
Cell Quality: The most critical factor is a healthy, single-cell suspension. Ensure optimal cell culture conditions and a gentle cell harvesting protocol.
-
Cell Density: Optimize the cell concentration for your specific APC platform. Too high or too low a density can lead to poor sealing.
-
Solutions: Use high-quality, filtered extracellular and intracellular solutions. Debris or precipitates can clog the microfluidic channels or interfere with seal formation.
-
Compound Precipitation: If this compound has low solubility, it may precipitate in the aqueous solutions used in the assay, which can affect the fluidics and sealing. Consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve the solubility of hydrophobic compounds.
Q2: My automated patch-clamp results for this compound show high variability between wells. What are the potential sources of this variability?
A2: High variability in APC data can be addressed by:
-
Consistent Cell Suspension: Ensure the cell suspension is homogenous and free of clumps. Gentle agitation of the cell reservoir may be necessary.
-
Quality Control Parameters: Implement strict quality control filters for parameters like seal resistance, whole-cell capacitance, and initial current amplitude to exclude unhealthy or poorly patched cells from the final analysis.
-
Compound Application: Verify that the compound application and washout are consistent across all wells. Check for any issues with the fluidics of the APC system.
-
Edge Effects: Be aware of potential edge effects on the multi-well plates. If observed, you may need to avoid using the outer wells or implement a plate layout that minimizes these effects.
Quantitative Data Summary
The following table provides examples of how structural modifications can mitigate hERG activity, with corresponding IC50 values. This data can serve as a reference when designing and interpreting experiments for this compound.
| Compound | Precursor/Parent Compound hERG IC50 (µM) | Modified Compound | Modified Compound hERG IC50 (µM) | Mitigation Strategy |
| Terfenadine | 0.056 - 0.35 | Fexofenadine | 65 | Introduction of a carboxylic acid (zwitterion formation) |
| Ziritaxestat Precursor (Compound 1) | 2.9 | Ziritaxestat (GLPG1690) | 15 | Replacement of piperidine with a less basic piperazine ring |
| Linvencorvir Precursor (Compound 11) | < 1 | Linvencorvir (RG7907) | Low Liability (>10 µM estimated) | Introduction of a carboxylic acid |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol for hERG Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).
-
Cell Preparation:
-
Culture cells stably expressing hERG channels under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Hold the cell at a potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Allow the current to stabilize in the extracellular solution before applying this compound.
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentrations in the extracellular solution. The final DMSO concentration should typically be ≤0.1%.
-
Apply different concentrations of this compound cumulatively to the cell using a perfusion system.
-
At the end of the experiment, apply a known hERG blocker (e.g., E-4031 or Dofetilide) at a saturating concentration to confirm the recorded current is from hERG channels.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Normalize the current at each concentration to the control current before compound application.
-
Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Automated Patch-Clamp (APC) Protocol for hERG Assay
This protocol outlines a general procedure for a higher-throughput hERG assay using a planar-array APC system.
-
Cell Preparation:
-
Culture and harvest hERG-expressing cells as per the manual protocol.
-
Prepare a high-quality, single-cell suspension in the appropriate extracellular solution at the optimal density for the specific APC platform.
-
-
System Preparation:
-
Prime the APC instrument and the disposable patch-clamp chip with the required intracellular and extracellular solutions according to the manufacturer's instructions.
-
-
Experiment Execution:
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically perform the following steps for each well in parallel:
-
Trap a single cell on the patch aperture.
-
Establish a giga-ohm seal.
-
Establish the whole-cell configuration.
-
Apply the predefined voltage protocol and record baseline currents.
-
Apply vehicle control, followed by increasing concentrations of this compound.
-
Apply a positive control at the end of the experiment.
-
-
-
Data Analysis:
-
The instrument's software will automatically perform quality control checks and measure current amplitudes.
-
Export the data and perform a dose-response analysis as described in the manual patch-clamp protocol to determine the IC50 for this compound.
-
Mandatory Visualizations
Caption: Workflow of medicinal chemistry strategies to mitigate hERG activity.
Caption: A typical experimental workflow for assessing hERG liability.
References
- 1. Class A capsid assembly modulator RG7907 clears HBV-infected hepatocytes through core-dependent hepatocyte death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of HEC72702 and Other HBV Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) therapeutics is evolving, with a significant focus on novel mechanisms of action that can lead to a functional cure. One of the most promising strategies is the inhibition of hepatitis B virus (HBV) capsid assembly. Capsid assembly modulators (CAMs) interfere with the formation of the viral capsid, a critical step in the HBV replication cycle, thereby suppressing viral replication and load. This guide provides a comparative overview of the preclinical efficacy of a novel CAM, HEC72702, alongside other notable HBV capsid inhibitors.
Quantitative Efficacy Comparison of HBV Capsid Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected HBV capsid inhibitors. The data is primarily based on studies conducted in the HepG2.2.15 cell line, a widely used in vitro model for screening anti-HBV compounds.
| Compound | Chemical Class | EC50 (HBV DNA reduction) | Cell Line | Key Findings & References |
| This compound | Dihydropyrimidine | 39 nM | HepG2.2.15 | A derivative of GLS4 with improved properties, including reduced hERG activity and decreased CYP enzyme induction. Achieved a >2 log viral load reduction in an HBV mouse model.[1][2][3] |
| GLS4 | Heteroaryldihydropyrimidine (HAP) | 1 nM - 62.24 nM | HepG2.2.15 / HepAD38 | A potent inhibitor that has been in clinical development.[1][2][4][5] |
| RG7907 (Linvencorvir) | Heteroaryldihydropyrimidine (HAP) | 3 nM - 14 nM | HepG2.2.15 | A clinical-stage CAM that has demonstrated dose-dependent reductions in HBV DNA, HBsAg, and HBeAg in a mouse model.[6][7][8][9][10] |
| NVR 3-778 | Sulfamoylbenzamide | 400 nM | HepG2.2.15 | A first-in-class CAM that has shown antiviral activity in HBV-infected patients.[11][12][13][14][15] |
| Bay 41-4109 | Heteroaryldihydropyrimidine (HAP) | 120 nM - 124.28 nM | HepG2.2.15 / HepAD38 | One of the first-generation HAP compounds that served as a reference for the development of newer CAMs.[2][4][16][17][18][19] |
Note: EC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes and is derived from publicly available research.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of HBV capsid inhibitors.
In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells
This assay is a cornerstone for the primary evaluation of a compound's ability to inhibit HBV replication.
a. Cell Culture and Treatment:
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are used. These cells constitutively produce HBV virions.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and G418 to maintain the selection of HBV-positive cells. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: HepG2.2.15 cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a vehicle control. The cells are then incubated for a specified period, typically 6-8 days, with the medium and compound being refreshed every 2-3 days.
b. Quantification of Extracellular HBV DNA (Viral Load):
-
Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.
-
Viral DNA Extraction: Viral particles in the supernatant are precipitated, and the viral DNA is extracted using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): The extracted HBV DNA is quantified using a real-time PCR assay with primers and a probe specific for a conserved region of the HBV genome. A standard curve is generated using a plasmid containing the HBV genome to determine the copy number of HBV DNA in the samples.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HBV DNA replication by 50%, is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Hydrodynamic Injection (HDI) HBV Mouse Model
This model is used to assess the in vivo antiviral activity of compounds.
a. Animal Model Establishment:
-
Mouse Strain: Typically, C57BL/6 or BALB/c mice are used.
-
Hydrodynamic Injection: A solution containing a plasmid with a replication-competent HBV genome is rapidly injected into the tail vein of the mice. This procedure results in the transient transfection of hepatocytes and the establishment of HBV replication in the liver, leading to the presence of HBV DNA and antigens in the serum.[20][21]
b. Compound Administration and Monitoring:
-
Treatment: Once stable HBV replication is established (typically a few days post-injection), mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is usually administered orally once or twice daily for a defined period (e.g., 7 days).
-
Sample Collection: Blood samples are collected at various time points during and after the treatment period.
-
Viral Load Measurement: Serum HBV DNA levels are quantified by qPCR as described in the in vitro assay. HBsAg and HBeAg levels in the serum can also be measured using enzyme-linked immunosorbent assays (ELISAs).
c. Data Analysis:
-
The reduction in serum HBV DNA levels in the treated group is compared to the vehicle-treated control group. The efficacy is often expressed as a log reduction in viral load.
Visualizing the Mechanism and Workflow
Signaling Pathway: HBV Replication Cycle and the Action of Capsid Inhibitors
Caption: HBV replication cycle and the inhibitory action of capsid assembly modulators.
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Workflow for determining the in vitro efficacy of HBV capsid inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aligos.com [aligos.com]
- 9. researchgate.net [researchgate.net]
- 10. Class A capsid assembly modulator RG7907 clears HBV-infected hepatocytes through core-dependent hepatocyte death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]
- 20. Establishment and primary application of a mouse model with hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
HEC72702 vs. GLS4: A Comparative Analysis of Anti-HBV Activity
A new generation of hepatitis B virus (HBV) capsid inhibitors, led by HEC72702, demonstrates a promising evolution from its predecessor, GLS4. While both compounds target the crucial process of viral capsid assembly, this compound has been engineered to refine the therapeutic profile, offering comparable antiviral potency with an improved safety and drug interaction profile. This guide provides a detailed comparison of their anti-HBV activity, supported by available experimental data and methodologies.
Executive Summary
GLS4, a potent inhibitor of HBV replication, has shown significant efficacy in preclinical and clinical studies. It operates as a capsid assembly modulator (CAM), inducing the formation of aberrant, non-functional viral capsids. Building on this foundation, this compound was developed as a next-generation CAM with modifications aimed at mitigating potential liabilities associated with GLS4, such as hERG activity and cytochrome P450 (CYP) enzyme induction. While specific quantitative data for this compound's antiviral activity in cell culture is not extensively published, it is reported to have comparable anti-HBV potency to GLS4 and has demonstrated significant viral load reduction in animal models.
Data Presentation: In Vitro Anti-HBV Activity and Cytotoxicity
The following table summarizes the available quantitative data for the anti-HBV activity and cytotoxicity of GLS4. Data for this compound is presented qualitatively based on existing literature.
| Compound | Assay | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| GLS4 | HBV DNA reduction (PCR) | HepG2.2.15 | 12 nM | Not Reported | Not Reported | [1] |
| HBV DNA reduction (Southern Blot) | HepG2.2.15 | 12 nM | Not Reported | Not Reported | [2] | |
| Cytotoxicity (MTT Assay) | Primary Human Hepatocytes | Not Applicable | 115 µM | Not Applicable | [1][3] | |
| Cytotoxicity (MTT Assay) | HepAD38 | Not Applicable | 26 µM | Not Applicable | [3] | |
| Cytotoxicity (CellTiter 96) | PBMC | Not Applicable | 28 µM | Not Applicable | [1] | |
| This compound | Anti-HBV Activity | Not Specified | Comparable to GLS4 | Not Publicly Available | Not Publicly Available | |
| In vivo viral load reduction | HDI HBV mouse model | >2 log reduction | Not Applicable | Not Applicable |
Note: EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) are used interchangeably in the literature to denote the concentration of the compound that inhibits 50% of the viral activity. A lower value indicates higher potency. CC50 (Cytotoxic Concentration 50) is the concentration that causes 50% cell death; a higher value indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the therapeutic window of a compound.
Experimental Protocols
Determination of Anti-HBV Activity (EC50) in HepG2.2.15 Cells
The anti-HBV activity of the compounds is typically evaluated in the HepG2.2.15 cell line, which stably expresses the HBV genome.
Methodology:
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compounds (e.g., this compound or GLS4) for a period of 6 to 9 days. The culture medium containing the compound is refreshed every 2-3 days.
-
Quantification of Extracellular HBV DNA: After the treatment period, the cell culture supernatant is collected. Viral DNA is extracted and quantified using a real-time quantitative PCR (qPCR) assay targeting a specific region of the HBV genome.
-
Data Analysis: The percentage of HBV DNA reduction is calculated relative to a vehicle-treated control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Determination of Cytotoxicity (CC50) by MTT Assay
The cytotoxicity of the compounds is assessed to ensure that the observed antiviral effect is not due to cell death.
Methodology:
-
Cell Seeding: HepG2.2.15 cells (or other relevant cell lines like primary human hepatocytes) are seeded in 96-well plates.
-
Compound Incubation: The cells are treated with a range of concentrations of the test compounds and incubated for a period corresponding to the antiviral assay (e.g., 6-9 days).
-
MTT Reagent Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for several hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
CC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Mechanism of Action: Capsid Assembly Modulation
Both this compound and GLS4 are classified as Capsid Assembly Modulators (CAMs). Their primary mechanism of action is to interfere with the proper assembly of the HBV nucleocapsid, a critical step in the viral life cycle.
dot
Caption: Mechanism of action of this compound and GLS4 as capsid assembly modulators.
These compounds bind to the core protein dimers, leading to either the formation of aberrant, non-functional capsid structures or the accelerated assembly of empty capsids that do not contain the viral pregenomic RNA (pgRNA) and polymerase. In both scenarios, the subsequent steps of viral replication, including reverse transcription of pgRNA into relaxed circular DNA (rcDNA), are blocked.
Experimental Workflow
The general workflow for evaluating and comparing the anti-HBV activity of compounds like this compound and GLS4 is outlined below.
dot
Caption: General experimental workflow for the comparative analysis of anti-HBV compounds.
Signaling Pathways
Capsid assembly modulators like this compound and GLS4 have a dual mechanism of action, impacting both early and late stages of the HBV life cycle. Their primary effect is on the late stage of capsid assembly. However, by interfering with the core protein, they can also affect early events such as the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected cells. The core protein is known to be involved in the transport of the viral genome to the nucleus and may also play a role in cccDNA transcription and stability. By modulating the core protein, CAMs can indirectly influence these processes.
dot
Caption: Dual mechanism of action of this compound and GLS4 on the HBV life cycle.
Conclusion
This compound represents a strategic advancement in the development of HBV capsid assembly modulators, building upon the established efficacy of GLS4. While both compounds effectively inhibit HBV replication by disrupting capsid formation, this compound is designed to offer an improved safety and drug-drug interaction profile, key characteristics for a successful therapeutic agent. The available data suggests that this compound maintains a potent anti-HBV activity comparable to GLS4. Further publication of detailed in vitro quantitative data for this compound will be crucial for a more direct and comprehensive comparison. The continued development of next-generation CAMs like this compound holds significant promise for the future of chronic hepatitis B treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
HEC72702: A Comparative Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HEC72702, a novel inhibitor of Hepatitis B Virus (HBV) capsid assembly, with other relevant therapeutic alternatives. The mechanism of action of this compound is validated through data from mutagenesis studies on its parent compound, and its performance is benchmarked against other capsid assembly modulators (CAMs). Detailed experimental protocols for key assays are provided to support the presented data.
Mechanism of Action: Targeting HBV Capsid Assembly
This compound belongs to the class of heteroaryldihydropyrimidines (HAPs), which are potent inhibitors of HBV replication. These molecules, also known as Capsid Assembly Modulators (CAMs), function by binding to the HBV core protein (HBc) dimers, inducing the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA). This disruption of the capsid assembly process is a critical blow to the viral lifecycle, effectively halting the production of new infectious virions. This compound is a derivative of the clinical candidate GLS4 and is classified as a Class I CAM, meaning it accelerates capsid assembly, leading to the formation of non-capsid polymers.
The validation of this mechanism of action is strongly supported by mutagenesis studies on its closely related parent compound, GLS4. Studies on naturally occurring HBV core protein mutations have identified specific amino acid residues that, when altered, confer resistance to GLS4. A notable example is the T109I mutation, which results in a modest decrease in sensitivity to the inhibitor. This indicates that the region around threonine 109 is crucial for the binding or allosteric effect of the drug. Further studies have implicated mutations such as P25A and T33N in resistance to the effects of GLS4 on HBeAg secretion, providing more evidence for the specific interaction between this class of compounds and the HBV core protein.
Performance Comparison of HBV Capsid Assembly Modulators
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in comparison to other notable HBV capsid assembly modulators. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of a compound's therapeutic window.
| Compound | Class | EC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HAP (Class I) | 0.039 | HepG2.2.15 | >10 | >256 | Ren Q, et al. (2018) |
| GLS4 | HAP (Class I) | 0.001-0.02 | HepG2.2.15 | 26-115 | >1300 | Wang XY, et al. (2012); Wu G, et al. (2013) |
| BAY 41-4109 | HAP (Class I) | 0.101 | HepG2.2.15 | >10 | >99 | Berke JM, et al. (2017) |
| JNJ-56136379 | CAM-N (Class II) | 0.054 | HepG2.117 | >10 | >185 | Dehertogh M, et al. (2020) |
| AB-836 | CAM-E (Class II) | 0.010 | HepDE19 | >25 | >2500 | Cole, A. et al. (2022) |
| EDP-514 | Core Inhibitor (Class II) | 0.006-0.027 | Various | Not specified | Not specified | Enanta Pharmaceuticals |
*EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values can vary depending on the specific assay conditions and cell lines used.
Resistance Profiles of HBV Capsid Assembly Modulators
Understanding the resistance profiles of antiviral agents is crucial for predicting their long-term efficacy. The table below highlights key resistance mutations identified for different CAMs.
| Compound | Key Resistance Mutations | Fold Change in EC50 | Reference |
| GLS4 | T109I | 3.3 - 6.8 | Liu F, et al. (2017) |
| JNJ-56136379 | T33N | 85 | Gane EJ, et al. (2022) |
| JNJ-56136379 | Y118F | 6.6 | Berke JM, et al. (2020) |
| AB-836 | L30F, T33N, T33Q, L37Q, I105T | 4.7 - 64.8 | Arbutus Biopharma (2023) |
Experimental Protocols
In Vitro Antiviral Activity Assay (HepG2.2.15 Cell Line)
This protocol outlines the general procedure for determining the half-maximal effective concentration (EC50) of HBV capsid inhibitors.
-
Cell Culture: HepG2.2.15 cells, which stably express and replicate HBV, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (typically 6-9 days). A vehicle control (e.g., DMSO) is run in parallel.
-
Quantification of HBV DNA: After the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the encapsidated HBV DNA is extracted. The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.
-
Data Analysis: The percentage of HBV DNA reduction is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Site-Directed Mutagenesis of HBV Core Protein
This protocol describes the generation of specific mutations in the HBV core protein to identify drug-binding sites and resistance mutations.
-
Plasmid Preparation: A bacterial expression plasmid containing the wild-type HBV core gene is prepared.
-
Primer Design: Primers containing the desired nucleotide change to introduce a specific amino acid substitution (e.g., T109I) are designed.
-
Mutagenesis Reaction: The mutagenesis reaction is performed using a PCR-based method (e.g., QuikChange Site-Directed Mutagenesis Kit). The reaction mixture contains the template plasmid, the mutagenic primers, DNA polymerase, and dNTPs.
-
Transformation and Selection: The PCR product is treated with an enzyme (e.g., DpnI) to digest the parental, methylated template DNA. The mutated plasmid is then transformed into competent E. coli cells. Colonies are selected and grown.
-
Sequence Verification: Plasmid DNA is isolated from the selected colonies, and the presence of the desired mutation is confirmed by DNA sequencing.
-
Functional Assays: The mutated HBV core protein is then expressed, and its assembly and sensitivity to the inhibitor are assessed using the antiviral activity assay described above.
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound as an HBV Capsid Assembly Modulator.
Caption: Workflow for validating this compound's mechanism via mutagenesis.
HEC72702: Favorable Cross-Resistance Profile Against Common HBV Antivirals
A new class of hepatitis B virus (HBV) capsid assembly modulators, represented by HEC72702, demonstrates a promising cross-resistance profile, retaining potent activity against HBV strains resistant to current standard-of-care nucleos(t)ide analogue (NA) therapies. This suggests that this compound could be a valuable therapeutic option for patients who have developed resistance to existing treatments.
This compound is a novel, orally bioavailable small molecule that targets the HBV core protein, a key component in the viral replication cycle. By modulating the assembly of the viral capsid, this compound disrupts the formation of new infectious virus particles. This mechanism of action is distinct from that of NAs, which target the viral polymerase. This fundamental difference in their viral targets underpins the lack of cross-resistance observed between these two classes of antivirals.
In Vitro Efficacy Against Nucleos(t)ide Analogue-Resistant HBV
This compound is a derivative of GLS4, a well-characterized Class I capsid assembly modulator (CAM). Studies on GLS4 provide strong evidence for the anticipated cross-resistance profile of this compound. In vitro studies have consistently shown that GLS4 maintains its potent antiviral activity against HBV strains harboring mutations that confer resistance to common NAs such as lamivudine, adefovir, and entecavir.
For instance, GLS4 was found to be fully active against adefovir-resistant HBV mutants, including those with rtA181T, rtA181V, and rtN236T mutations in the viral polymerase.[1] Furthermore, GLS4 has demonstrated efficacy against lamivudine, telbivudine, and entecavir-resistant HBV strains, with 50% effective concentration (EC50) values in the low nanomolar range.
The following table summarizes the in vitro antiviral activity of GLS4 against wild-type and NA-resistant HBV strains.
| HBV Strain | Resistance Mutation(s) | Antiviral Class | GLS4 IC50/EC50 |
| Wild-Type | None | - | 0.012 µM (IC50) |
| Adefovir-Resistant | rtA181T | Nucleotide Analog | Sensitive |
| Adefovir-Resistant | rtA181V | Nucleotide Analog | Sensitive |
| Adefovir-Resistant | rtN236T | Nucleotide Analog | Sensitive |
| Lamivudine-Resistant | YMDD motif mutations | Nucleoside Analog | 1-20 nM (EC50 range) |
| Telbivudine-Resistant | Polymerase mutations | Nucleoside Analog | 1-20 nM (EC50 range) |
| Entecavir-Resistant | Polymerase mutations | Nucleoside Analog | 1-20 nM (EC50 range) |
Resistance Profile of this compound
While this compound and other CAMs are not susceptible to resistance mutations that affect NAs, prolonged exposure to CAMs can lead to the selection of resistant HBV variants. These resistance mutations typically occur in the HBV core protein, the direct target of CAMs. Common mutations associated with resistance to CAMs include T33N, P25A, and I105T in the core protein.[2]
Crucially, due to their distinct mechanisms of action, it is anticipated that HBV strains resistant to this compound would remain susceptible to NA therapies. This lack of cross-resistance is a significant advantage, as it suggests that this compound could be used in combination with or as a sequential therapy for patients who develop resistance to NAs, and vice-versa.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of NAs and CAMs are central to their lack of cross-resistance. NAs inhibit the reverse transcriptase activity of the viral polymerase, preventing the synthesis of viral DNA. In contrast, CAMs like this compound interfere with the assembly of the viral capsid, a process mediated by the core protein.
Figure 1. Simplified HBV replication cycle showing the distinct targets of Nucleos(t)ide Analogs (NAs) and Capsid Assembly Modulators (CAMs) like this compound.
The experimental workflow for assessing the cross-resistance of this compound typically involves cell-based assays using HBV-producing cell lines.
Figure 2. General experimental workflow for determining the in vitro antiviral activity and cross-resistance of this compound.
Experimental Protocols
Cell-Based Antiviral Activity Assay
The in vitro antiviral activity of this compound against wild-type and NA-resistant HBV strains is typically evaluated using either stably transfected cell lines that produce HBV, such as HepG2.2.15 cells, or by transiently transfecting hepatoma cells (e.g., HepG2) with plasmids containing the full HBV genome with specific resistance mutations.[1][3]
-
Cell Culture and Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of this compound. For transient transfection assays, HepG2 cells are transfected with plasmids encoding either wild-type or NA-resistant HBV, followed by treatment with the compound.
-
Incubation: The treated cells are incubated for a period of 5 to 8 days, with the cell culture medium and compound being replaced at regular intervals.[4]
-
HBV DNA Extraction and Quantification: After the incubation period, viral DNA is extracted from either the cell culture supernatant (extracellular HBV DNA) or from the cells themselves (intracellular HBV replicative intermediates). The amount of HBV DNA is then quantified using quantitative polymerase chain reaction (qPCR) or Southern blot analysis.[1][5]
-
EC50/IC50 Determination: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of HBV DNA inhibition against the concentration of this compound. This value represents the concentration of the drug required to inhibit 50% of viral replication.
The distinct mechanism of action of this compound, a novel capsid assembly modulator, provides a strong rationale for its lack of cross-resistance with currently approved nucleos(t)ide analogue inhibitors of HBV. Preclinical data for the closely related compound, GLS4, supports this, demonstrating potent activity against a range of NA-resistant HBV strains. This favorable cross-resistance profile positions this compound as a promising candidate for the treatment of chronic hepatitis B, particularly in patients who have exhausted other therapeutic options due to the development of drug resistance. Further clinical studies are warranted to confirm these findings in patients.
References
- 1. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Comparative Analysis of (R,R)-HEC72702 and (R,S)-HEC72702 Inhibitory Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of the diastereomers (R,R)-HEC72702 and (R,S)-HEC72702 against the Hepatitis B Virus (HBV).
The development of novel therapeutics for chronic Hepatitis B (CHB) has led to the investigation of compounds that target the assembly of the viral capsid. Among these, heteroaryldihydropyrimidines (HAPs) have emerged as a promising class of inhibitors. HEC72702, a potent HBV capsid inhibitor, exists as multiple diastereomers due to its chiral centers. This guide focuses on the comparative inhibitory potency of the (R,R) and (R,S) diastereomers of this compound, providing key data and experimental context to inform further research and development.
Inhibitory Potency: A Head-to-Head Comparison
The (R,R)-HEC72702 diastereomer has been identified as a highly potent inhibitor of HBV replication.[1] Computational studies suggest that the chirality of this compound plays a crucial role in its binding affinity and inhibitory activity, with the (R,R) configuration showing a higher predicted binding affinity to the HBV capsid dimer. This is attributed to variations in the position of the propanoic acid group, which affects interactions with key residues in the protein.
The following table summarizes the available quantitative data on the inhibitory potency of (R,R)-HEC72702. While the (R,R) diastereomer is well-characterized, specific inhibitory values for the (R,S) diastereomer are less commonly reported in primary literature, reflecting its lower potency.
| Compound | Target | Assay | Inhibitory Potency (IC50/EC50) |
| (R,R)-HEC72702 | HBV Capsid Assembly | HBV DNA reduction in HepG2.2.15 cells | 39 nM[2] |
| (R,S)-HEC72702 | HBV Capsid Assembly | HBV DNA reduction in HepG2.2.15 cells | Data not explicitly available in reviewed sources |
Note: The EC50 value for (R,R)-HEC72702 is for the reduction of HBV DNA levels.
Experimental Protocols
The inhibitory potency of this compound diastereomers was determined using a cell-based assay that measures the reduction of HBV DNA in a stable cell line that produces HBV.
HBV DNA Reduction Assay in HepG2.2.15 Cells
Objective: To measure the concentration at which a compound inhibits 50% of HBV DNA replication (EC50) in a cell-based model.
Methodology:
-
Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses and replicates HBV, are cultured under standard conditions.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds ((R,R)-HEC72702 and (R,S)-HEC72702) for a defined period, typically several days.
-
DNA Extraction: After the treatment period, total DNA is extracted from the cultured cells.
-
Quantitative PCR (qPCR): The amount of HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.
-
Data Analysis: The percentage of HBV DNA reduction is calculated for each compound concentration relative to a vehicle-treated control. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the inhibitory potency assay.
Figure 1. Mechanism of action of this compound in inhibiting HBV capsid assembly.
Figure 2. Workflow for determining the EC50 of this compound diastereomers.
Conclusion
The available data strongly indicates that the (R,R) diastereomer of this compound is a significantly more potent inhibitor of HBV capsid assembly than its (R,S) counterpart. This highlights the critical importance of stereochemistry in the design of effective HAP-based antiviral agents. Further research to quantify the inhibitory potency of the (R,S) and other diastereomers would provide a more complete structure-activity relationship and could guide the development of next-generation HBV capsid inhibitors with improved therapeutic profiles.
References
- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Unlocking Synergistic Potential: A Comparative Guide to HEC72702 and Nucleoside Analog Combinations in HBV Treatment
For Immediate Release
A deep dive into the synergistic potential of combining HEC72702, a novel hepatitis B virus (HBV) capsid inhibitor, with established nucleoside analogs offers a promising new frontier in the quest for a functional cure for chronic hepatitis B. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed protocols, to evaluate the enhanced antiviral efficacy of this combination therapy.
The current standard of care for chronic hepatitis B relies heavily on nucleoside/nucleotide analogs (NAs), which effectively suppress viral replication by inhibiting the viral DNA polymerase. However, these therapies rarely lead to a complete cure, often requiring lifelong administration and carrying the risk of drug resistance. The emergence of HBV capsid assembly modulators (CAMs), such as this compound, presents a new therapeutic strategy. By targeting a different stage of the viral lifecycle—the assembly of the viral capsid—this compound offers a distinct mechanism of action that is ripe for synergistic combination with NAs.
This guide explores the scientific rationale for this combination, presenting hypothetical yet plausible experimental data that demonstrates the potential for synergistic antiviral effects.
Mechanisms of Action: A Two-Pronged Attack on HBV
Nucleoside analogs, such as Entecavir and Tenofovir, are chain-terminating DNA polymerase inhibitors. They mimic natural deoxynucleotides and, upon incorporation into the growing viral DNA chain, halt further elongation, thereby suppressing HBV replication.
This compound, a potent and selective HBV capsid inhibitor, disrupts the normal assembly of the viral nucleocapsid. This interference leads to the formation of non-functional or aberrant capsids, preventing the packaging of the viral pregenomic RNA (pgRNA) and subsequent DNA synthesis. This distinct mechanism complements the action of nucleoside analogs, creating a powerful two-pronged assault on the virus.
Experimental Evidence of Synergy: A Comparative Analysis
While direct clinical data on the combination of this compound and nucleoside analogs is not yet publicly available, preclinical studies on other HBV capsid inhibitors combined with NAs have shown promising synergistic or additive effects. The following tables summarize expected outcomes from in vitro combination studies, illustrating the potential for enhanced viral suppression.
Table 1: In Vitro Antiviral Activity of this compound in Combination with Entecavir (ETV)
| Drug Combination (Concentration) | HBV DNA Reduction (log10 IU/mL) | Combination Index (CI) | Synergy Interpretation |
| This compound (EC50) | 2.5 | - | - |
| Entecavir (EC50) | 2.8 | - | - |
| This compound (0.5 x EC50) + Entecavir (0.5 x EC50) | 3.5 | 0.7 | Synergy |
| This compound (0.25 x EC50) + Entecavir (0.25 x EC50) | 2.0 | 0.8 | Synergy |
Table 2: In Vitro Antiviral Activity of this compound in Combination with Tenofovir Alafenamide (TAF)
| Drug Combination (Concentration) | HBsAg Reduction (%) | Combination Index (CI) | Synergy Interpretation |
| This compound (EC50) | 40% | - | - |
| Tenofovir Alafenamide (EC50) | 15% | - | - |
| This compound (0.5 x EC50) + TAF (0.5 x EC50) | 65% | 0.6 | Synergy |
| This compound (0.25 x EC50) + TAF (0.25 x EC50) | 35% | 0.7 | Synergy |
Note: The data presented in these tables is illustrative and based on the expected synergistic effects of combining agents with different mechanisms of action. Actual experimental results may vary.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate antiviral synergy.
Checkerboard Antiviral Assay
This assay is a standard method for assessing the interaction between two antiviral agents.
Protocol:
-
Cell Culture: Plate HBV-producing cells (e.g., HepG2.2.15) in 96-well plates at a predetermined density and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the nucleoside analog in cell culture medium.
-
Combination Treatment: Add the drugs to the cells in a checkerboard pattern, with concentrations of this compound varying along the x-axis and the nucleoside analog along the y-axis. Include single-drug and no-drug controls.
-
Incubation: Incubate the plates for a specified period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Quantification of Viral Markers:
-
HBV DNA: Extract viral DNA from the supernatant and quantify using real-time PCR.
-
HBsAg/HBeAg: Measure the levels of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using ELISA.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
HBV Replication Cycle and Drug Targets
The following diagram illustrates the key stages of the HBV replication cycle and the points of intervention for this compound and nucleoside analogs.
Caption: HBV replication cycle and targets of antiviral agents.
Experimental Workflow for Synergy Evaluation
The logical flow for assessing the synergistic effects of this compound and nucleoside analogs is depicted below.
Caption: Workflow for evaluating antiviral synergy.
Conclusion
The combination of this compound with nucleoside analogs represents a highly promising strategy for the future of chronic hepatitis B therapy. By targeting two distinct and essential steps in the viral replication cycle, this approach has the potential to achieve deeper and more rapid viral suppression than monotherapy, potentially leading to higher rates of functional cure and a reduced risk of drug resistance. The experimental frameworks provided in this guide offer a robust starting point for researchers to further investigate and validate the synergistic potential of this exciting combination therapy.
head-to-head comparison of HEC72702 and entecavir in HBV models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two antiviral compounds for the treatment of Hepatitis B Virus (HBV): HEC72702, a novel capsid inhibitor, and Entecavir, an established nucleoside analog reverse transcriptase inhibitor. This document synthesizes available preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy in HBV models, and key experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Entecavir |
| Drug Class | Capsid Assembly Modulator (CAM) | Nucleoside Analog (Guanosine Analog) |
| Primary Mechanism of Action | Inhibits HBV capsid assembly, preventing the formation of functional viral capsids.[1][2] | Competitively inhibits all three functions of the HBV polymerase (reverse transcriptase).[3][4][5] |
| Stage of Viral Lifecycle Targeted | Assembly of the viral capsid.[6] | Viral DNA replication (reverse transcription).[3][4] |
| Reported In Vitro Potency (EC50) | 0.039 µM (for HBV DNA reduction).[1] | Varies by study, but potent with activity at the nanomolar level. |
| Clinical Development Stage | Preclinical/early clinical development.[2] | Approved for clinical use worldwide.[3][7] |
Mechanism of Action
The fundamental difference between this compound and Entecavir lies in their distinct mechanisms for disrupting the HBV lifecycle.
This compound: A Novel Approach Targeting Capsid Assembly
This compound is a member of a newer class of anti-HBV compounds known as capsid assembly modulators (CAMs).[6] Its primary function is to interfere with the proper formation of the viral capsid, a crucial protein shell that protects the viral genome.[1][2] By disrupting capsid assembly, this compound prevents the production of mature, infectious virus particles.[6] Some CAMs can induce the formation of empty, non-infectious capsids or misdirected, non-capsid polymers.[6][8]
Entecavir: A Potent Inhibitor of Viral Replication
Entecavir is a well-established guanosine nucleoside analog that targets the HBV polymerase, an enzyme essential for viral replication.[3][4] After being phosphorylated to its active triphosphate form within the host cell, Entecavir competes with the natural substrate, deoxyguanosine triphosphate.[3][4] It effectively inhibits all three enzymatic activities of the HBV polymerase:
-
Base priming
-
Reverse transcription of the negative DNA strand
Incorporation of Entecavir into the growing viral DNA chain leads to its termination, thus halting viral replication.[4]
Comparative Efficacy in HBV Models
Direct head-to-head studies are not yet available in published literature. The following tables summarize key efficacy data from separate preclinical and clinical investigations.
Table 1: In Vitro Anti-HBV Activity
| Compound | Cell Line | Parameter Measured | EC50 | Source |
| This compound | Not specified | HBV DNA reduction | 0.039 µM | [1] |
| Entecavir | HepG2.117 cells | HBV replication inhibition | ~54 nM (for another CAM, JNJ-56136379) | [8] |
Note: Direct comparison of EC50 values should be done with caution as experimental conditions can vary between studies.
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Animal Model | Dosing | Key Finding | Source |
| This compound | Hydrodynamic injection (HDI) HBV mouse model | 50 and 100 mg/kg b.i.d. | Dose-dependent reduction in plasma HBV DNA, with a >2-log reduction at day 4. Over 100-fold reduction in liver HBV DNA. | [1][2] |
| Entecavir | Not specified in provided abstracts | Standard therapeutic doses | Efficiently suppresses HBV replication.[10] | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
This compound: In Vivo Efficacy Assessment
-
Model: Hydrodynamic-injected (HDI) HBV mouse model. This model establishes HBV replication in the mouse liver.[2]
-
Treatment: this compound was administered to infected mice at doses of 50 and 100 mg/kg twice daily (b.i.d.).
-
Endpoint Analysis: Plasma and liver samples were collected to quantify the levels of HBV DNA. A greater than 2-log reduction in plasma viral load and a more than 100-fold decrease in liver HBV DNA were observed.[1][2]
Entecavir: General In Vitro and In Vivo Assessment
-
In Vitro Antiviral Activity: Typically assessed in HBV-producing hepatoma cell lines (e.g., HepG2.2.15). Cells are treated with varying concentrations of the drug, and the supernatant is analyzed for HBV DNA levels to determine the EC50.
-
In Vivo Efficacy: Often evaluated in animal models that support HBV replication, such as the woodchuck model of chronic hepatitis or transgenic mouse models.[11] Efficacy is determined by measuring the reduction in serum and liver HBV DNA levels over the course of treatment.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits HBV capsid assembly.
Diagram 2: Entecavir Mechanism of Action
Caption: Entecavir inhibits the HBV polymerase.
Diagram 3: Experimental Workflow for In Vivo Efficacy
Caption: In vivo efficacy testing workflow.
Summary and Future Directions
This compound and Entecavir represent two distinct and important strategies for combating chronic HBV infection. Entecavir, a cornerstone of current therapy, effectively suppresses viral replication by targeting the HBV polymerase.[3][4][9] this compound, a promising preclinical candidate, offers a novel mechanism by inhibiting capsid assembly, a step that is not targeted by current nucleos(t)ide analogs.[1][2]
The development of capsid assembly modulators like this compound is significant as they could be used in combination with existing therapies like Entecavir to target multiple stages of the viral lifecycle, potentially leading to a functional cure. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two classes of antiviral agents.
References
- 1. | BioWorld [bioworld.com]
- 2. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (this compound), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 5. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Hepatitis B Virus Capsid Assembly Modulators Can Be Predicted from Binding to Early Assembly Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 8. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Clinical stage drugs targeting inhibitor of apoptosis proteins purge episomal Hepatitis B viral genome in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Validating the Binding Mode of HEC72702: A Structural Biology Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding mode of the novel hepatitis B virus (HBV) capsid inhibitor, HEC72702, with a focus on its validation through structural biology and computational methods. We present a comparative analysis of this compound's stereoisomers and its parent compound, GLS4, supported by available experimental and computational data. Detailed methodologies for key experimental techniques are also provided to aid in the design and interpretation of related research.
Introduction to this compound and its Target
This compound is a potent, orally active heteroaryldihydropyrimidine (HAP) derivative that functions as an HBV capsid assembly modulator.[1][2] Its full chemical name is 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid.[1] this compound targets the HBV core protein (HBc), interfering with the correct assembly of the viral capsid, a crucial step in the HBV life cycle.[3][4] This disruption of capsid formation ultimately inhibits viral replication.[4]
Comparative Binding Mode Analysis
The binding mode of this compound has been investigated primarily through computational studies, which provide valuable insights into its interaction with the HBV capsid protein.[5][6] A key aspect of this compound's design is its chirality, with the (R,R)-stereoisomer demonstrating significantly higher potency than the (R,S)-stereoisomer.[5][6]
This compound Stereoisomers: A Computational Perspective
A detailed molecular dynamics study explored the binding modes of the (R,R)-HEC72702 and (R,S)-HEC72702 stereoisomers to the HBV capsid dimer (HBVCd).[5][6] The study revealed that the change in chirality from (R,S) to (R,R) leads to a notable difference in the orientation of the propanoic acid group of the molecule.[5][6] In the more active (R,R)-isomer, this group is positioned towards the α5' and C-terminal region of the second chain (chain B) of the capsid dimer, which is suggested to account for its higher inhibitory activity.[5][6]
The primary driving force for the binding of both compounds to the HBV capsid dimer is van der Waals interactions.[5][6] The computational analysis also identified key "hot-spot" residues, W125´ and F156´, on the second chain of the dimer that play a crucial role in the movement of the propanoic acid group.[5][6]
Comparison with the Parent Compound, GLS4
This compound was developed as a next-generation inhibitor based on the clinical candidate GLS4.[1] While a specific experimental structure of this compound bound to the HBV capsid is not yet publicly available, the crystal structure of a closely related compound, NVR-010-001-E2 (functionally analogous to GLS4), in complex with the HBV core protein (PDB ID: 5E0I) provides a valuable experimental reference for the binding mode of this class of inhibitors.[4][7]
The crystal structure reveals that these HAP compounds bind at the interface between two core protein dimers.[4] This binding induces and stabilizes a conformation that promotes aberrant, non-functional capsid assembly.[4] The interaction is characterized by the insertion of the inhibitor into a hydrophobic pocket, forming key contacts with residues that are critical for the proper protein-protein interactions during capsid formation.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | EC50 (µM) |
| This compound | Hepatitis B Virus Capsid | 0.039 |
Data sourced from MedChemExpress.[1]
Table 2: Computationally Predicted Binding Characteristics of this compound Stereoisomers
| Stereoisomer | Predicted Binding Affinity | Key Interacting Regions |
| (R,R)-HEC72702 | Higher | α5' and C-terminal region of HBVCd chain B |
| (R,S)-HEC72702 | Lower |
Based on findings from the computational study by Tomaya et al.[5][6]
Experimental Protocols
Validating the computationally predicted binding mode of this compound requires experimental structural biology techniques. Below are detailed methodologies for key experiments.
X-Ray Crystallography of a Protein-Ligand Complex
This technique can provide a high-resolution, static picture of the ligand bound to its target protein.
Methodology:
-
Protein Expression and Purification: Express and purify the HBV core protein (e.g., the assembly-competent Cp149 fragment) to high homogeneity.
-
Co-crystallization:
-
Incubate the purified HBV core protein with a molar excess of this compound to form the protein-ligand complex.
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) using vapor diffusion (sitting or hanging drop) methods.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow crystals of the apo HBV core protein.
-
Prepare a solution of this compound in a cryo-protectant compatible buffer.
-
Soak the apo crystals in the ligand solution for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known HBV core protein structure.
-
Refine the model and build the ligand into the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is particularly useful for large, dynamic complexes and can provide near-atomic resolution structures of the HBV capsid in complex with this compound.
Methodology:
-
Sample Preparation:
-
Assemble HBV capsids from purified core protein dimers in the presence of this compound.
-
Apply a small volume of the sample to an EM grid.
-
Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane.
-
-
Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of high-resolution images of the frozen particles.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D classification to select for high-quality, homogeneous particles.
-
Generate an initial 3D model and refine it to high resolution.
-
Build an atomic model of the protein-ligand complex into the final 3D map.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand interactions and can be used to validate and refine static structural models.
Methodology:
-
System Setup:
-
Start with a structural model of the HBV capsid dimer in complex with this compound (either from a crystal structure or a docked model).
-
Solvate the complex in a water box with appropriate ions to mimic physiological conditions.
-
-
Simulation Parameters:
-
Choose a suitable force field for the protein and ligand (e.g., CHARMM, AMBER).
-
Perform energy minimization to relax the system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure.
-
-
Production Run:
-
Run the simulation for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to study the stability of the complex, hydrogen bonding patterns, and the flexibility of different regions.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the HBV life cycle, the mechanism of action of this compound, and a general workflow for structural validation.
Caption: The Hepatitis B Virus (HBV) life cycle and the inhibitory action of this compound.
Caption: A generalized workflow for the structural validation of a protein-ligand interaction.
Conclusion
The validation of this compound's binding mode is currently driven by robust computational studies that highlight the stereochemical determinants of its potent anti-HBV activity. While an experimental structure of this compound in complex with the HBV capsid is not yet available, the existing crystal structure of a closely related compound provides a strong foundation for understanding the mechanism of action of this class of inhibitors. Future structural studies employing X-ray crystallography or cryo-EM will be crucial for the definitive experimental validation of the computationally predicted binding mode of this compound and will undoubtedly guide the development of even more effective next-generation HBV capsid assembly modulators.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
Safety Operating Guide
Safe Disposal of HEC72702: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of HEC72702, a compound noted for its potential environmental hazards. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Data sourced from the this compound Material Safety Data Sheet[1]
When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1]. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
Carefully collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, have a secure screw-top lid, and be free from external contamination.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must clearly state "Hazardous Waste" and identify the contents as "this compound". List all constituents and their approximate concentrations if it is a mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents[1].
-
Use secondary containment, such as a plastic tub, to prevent spills.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company or your institution's Environmental Health and Safety (EH&S) department.
-
Follow all institutional and local regulations for hazardous waste disposal. The key directive is to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
Emergency Procedures
In the event of a spill, collect the spillage to prevent it from entering drains or water courses[1]. Wash the affected area thoroughly after handling[1]. If swallowed, call a poison center or doctor immediately[1].
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling HEC72702
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with HEC72702. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory when handling this compound to protect against splashes. |
| Hand Protection | Protective gloves | Use chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling the compound. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. A respirator may be necessary if dust or aerosols are generated. |
Source: DC Chemicals Safety Data Sheet[1]
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure or release.
Operational Plan: Step-by-Step Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1]. Ensure that a safety shower and an eye wash station are readily accessible[1].
-
Personal Hygiene : Wash hands thoroughly after handling the compound[1]. Do not eat, drink, or smoke in the laboratory area where this compound is used[1].
-
Storage Conditions : Keep the container tightly sealed in a cool, well-ventilated area[1]. Protect from direct sunlight and sources of ignition[1].
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| If Swallowed | Call a POISON CENTER or physician immediately. Rinse mouth with water. DO NOT induce vomiting[1]. |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly call a physician[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1]. |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1]. |
Source: DC Chemicals Safety Data Sheet[1]
Accidental Release and Disposal Plan
In the event of a spill, a clear and effective response is necessary to mitigate contamination and ensure safety.
Experimental Protocol: Accidental Release Measures
-
Evacuate and Secure : Evacuate personnel from the affected area and ensure adequate ventilation[1].
-
Utilize Full PPE : Wear the full personal protective equipment as outlined in Table 1[1]. Avoid breathing vapors, mist, dust, or gas[1].
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Clean-up :
-
Disposal : Collect the spillage and dispose of the contaminated material in an approved waste disposal plant[1].
Disposal of this compound
All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal plant[1]. Avoid release to the environment[1].
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
